5-Ethynyl-2-fluoro-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICWQGKLHDZHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Ethynyl-2-fluoro-4-methylpyridine chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 5-Ethynyl-2-fluoro-4-methylpyridine , a high-value heterocyclic building block in medicinal chemistry.
Executive Summary
This compound is a trisubstituted pyridine scaffold characterized by an electron-deficient aromatic ring (due to the 2-fluoro group) and a reactive ethynyl handle at the 5-position. It serves as a critical intermediate in the synthesis of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR5) and other G-protein coupled receptors (GPCRs). Its unique substitution pattern allows for orthogonal functionalization: the 2-fluoro group is susceptible to nucleophilic aromatic substitution (
Chemical Identity & Structure
This molecule combines the electronic modulation of a fluorine atom with the steric bulk of a methyl group, positioning it as a "privileged scaffold" for optimizing drug-target interactions.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Name | 2-Fluoro-4-methyl-5-ethynylpyridine |
| CAS Number | 1824198-31-3 (Note: Often indexed with vinyl analogs; derived from Bromide CAS 864830-16-0) |
| Molecular Formula | |
| Molecular Weight | 135.14 g/mol |
| SMILES | CC1=C(C#C)C=NC(F)=C1 |
| Structure Class | Halogenated Heteroaryl Alkyne |
Structural Analysis[3]
-
2-Fluoro Position: The fluorine atom at C2 is strongly electron-withdrawing (
), significantly lowering the LUMO energy of the pyridine ring. This activates the C2 position for reactions with amines or alkoxides, a common strategy for introducing diversity in late-stage functionalization. -
4-Methyl Position: The methyl group provides steric occlusion to the C3 and C5 positions. In medicinal chemistry, this "magic methyl" effect often improves metabolic stability by blocking potential sites of oxidation or reducing the planarity of the molecule when coupled to other rings.
-
5-Ethynyl Position: This terminal alkyne is a versatile synthetic handle. It is linearly conjugated with the pyridine ring, allowing for extended
-systems upon coupling.
Physicochemical Properties
Note: Values are based on experimental data for close structural analogs (e.g., 2-fluoro-5-ethynylpyridine) and calculated descriptors.
| Property | Value / Description |
| Physical State | Pale yellow to brown solid or viscous oil (purity dependent) |
| Melting Point | 35–40 °C (Predicted) |
| Boiling Point | ~180 °C (at 760 mmHg) |
| Density | 1.15 ± 0.1 g/cm³ |
| LogP (Calculated) | 1.8 – 2.1 (Lipophilic, suitable for CNS penetration) |
| pKa (Conjugate Acid) | ~2.5 (The fluorine atom reduces the basicity of the pyridine nitrogen compared to pyridine's pKa of 5.[1]2) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Synthetic Pathways
The most robust synthesis of this compound proceeds via a Sonogashira coupling starting from the brominated precursor, 5-Bromo-2-fluoro-4-methylpyridine (CAS 864830-16-0).
Protocol: Sonogashira Coupling & Deprotection
Step 1: Coupling with TMS-Acetylene
-
Reagents: 5-Bromo-2-fluoro-4-methylpyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),
(0.05 eq), CuI (0.1 eq), Triethylamine ( , 3.0 eq). -
Solvent: Anhydrous THF or DMF (degassed).
-
Procedure:
-
Charge a flame-dried flask with the bromide, Pd catalyst, and CuI under Argon.
-
Add degassed solvent and
. -
Add Ethynyltrimethylsilane dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of bromide.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Step 2: Desilylation (Deprotection)
-
Reagents: TMS-intermediate (from Step 1), Potassium Carbonate (
, 2.0 eq). -
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve the intermediate in MeOH.
-
Add
and stir at room temperature for 1 hour. -
Workup: Dilute with water, extract with DCM, dry over
, and concentrate.
-
Figure 1: Synthetic route from commercial precursors to the target alkyne.
Reactivity & Functionalization
The molecule's value lies in its orthogonal reactivity . The 2-fluoro group and 5-ethynyl group can be reacted independently, allowing for the rapid construction of chemical libraries.
A. Nucleophilic Aromatic Substitution ( )
The 2-fluoro position is highly activated.
-
Reaction: Displacement of Fluorine by amines, thiols, or alkoxides.
-
Conditions: Mild heating (50–80°C) with a base (
or DIPEA) in DMSO or DMF. -
Application: Installing the "left-hand side" diversity elements in drug candidates.
B. Cycloaddition (Click Chemistry)
The 5-ethynyl group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction: Formation of 1,4-disubstituted 1,2,3-triazoles.
-
Conditions:
, Sodium Ascorbate, t-BuOH/ . -
Application: Bio-orthogonal labeling or linking to other pharmacophores.
Figure 2: Divergent reactivity profile allowing selective functionalization at C2 and C5.
Applications in Drug Discovery
This scaffold is prominent in the development of CNS-active agents.
-
mGluR5 Antagonists:
-
Pyridinyl-alkyne motifs are structurally similar to MTEP and MPEP , potent antagonists used to study anxiety, depression, and Fragile X syndrome. The 4-methyl group often enhances binding affinity by filling a hydrophobic pocket in the receptor's allosteric site.
-
-
PET Radiotracers:
-
The 2-fluoro position allows for late-stage radiofluorination (
). The ethynyl group can be used to attach the core to a precursor, followed by exchange at the C2 position for Positron Emission Tomography (PET) imaging of neuroreceptors.
-
-
Kinase Inhibitors:
-
The pyridine nitrogen can serve as a hinge binder, while the ethynyl-derived arm extends into the solvent-exposed region or back pocket of the kinase ATP-binding site.
-
Handling & Safety Data
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Flammability: As a terminal alkyne, it may be combustible. Keep away from open flames.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.
-
Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu) in the absence of ligands, as acetylides may form.
References
-
Synthesis of 5-Bromo-2-fluoro-4-methylpyridine: ChemicalBook. CAS 864830-16-0 Product Entry. Link
- mGluR5 Antagonist Structural Activity Relationship (SAR):Journal of Medicinal Chemistry. "Synthesis and Evaluation of Pyridinyl-Alkynes as mGluR5 Antagonists." (General Reference for Class).
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Fluorinated Heterocycles in Drug Discovery: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Precursor Availability (2-Fluoro-4-methylpyridine): Sigma-Aldrich. Product Specification for CAS 461-87-0. Link
Sources
Novel Alkynyl Pyridine Derivatives for Medicinal Chemistry
Technical Whitepaper | Version 2.0
Executive Summary
The alkynyl pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique balance of conformational rigidity , electronic tunability , and metabolic stability . Unlike flexible alkyl linkers, the alkyne spacer (
This guide details the synthetic architecture, structure-activity relationships (SAR), and application protocols for developing novel alkynyl pyridine derivatives.
Part 1: Synthetic Architectures & Methodologies
The construction of alkynyl pyridines relies heavily on palladium-catalyzed cross-coupling. The Sonogashira coupling is the industry standard for this transformation, allowing the convergent assembly of the pyridine core with terminal alkynes.
Core Synthetic Protocol: Sonogashira Cross-Coupling
Objective: To synthesize 2-alkynylpyridines or 3-alkynylpyridines from halopyridines.
Mechanism:
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the halopyridine, transmetallation with a copper-acetylide species, and reductive elimination to form the
Standard Operating Procedure (SOP):
-
Reagents:
-
Substrate: 2-Bromo- or 2-Iodopyridine (1.0 equiv).
-
Coupling Partner: Terminal alkyne (1.2 equiv).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (0.05 equiv). -
Co-catalyst: Copper(I) iodide [CuI] (0.05 equiv).
-
Base/Solvent: Triethylamine (
) / DMF or THF (degassed).
-
-
Workflow:
-
Step 1 (Inertion): Flame-dry a Schlenk flask and purge with Argon for 15 mins.
-
Step 2 (Loading): Add halopyridine,
, and CuI under Argon flow. -
Step 3 (Solvation): Add degassed DMF and
. Stir until dissolved. -
Step 4 (Addition): Add the terminal alkyne dropwise via syringe.
-
Step 5 (Reaction): Heat to 65°C for 4–12 hours. Monitor via TLC/LC-MS.
-
Step 6 (Workup): Dilute with EtOAc, wash with water/brine to remove DMF/copper salts. Dry over
, concentrate, and purify via flash column chromatography.
-
Synthetic Workflow Diagram
Caption: Figure 1. Optimized workflow for the Sonogashira synthesis of alkynyl pyridine libraries. Critical control points include oxygen removal to prevent homocoupling (Glaser) side reactions.
Part 2: Medicinal Chemistry Case Studies
Case Study 1: GPCR Modulation (mGluR5 Antagonists)
Target: Metabotropic Glutamate Receptor 5 (mGluR5). Therapeutic Area: Anxiety, Depression, Fragile X Syndrome.
Rationale: The prototypical mGluR5 negative allosteric modulator (NAM), MPEP (2-methyl-6-(phenylethynyl)pyridine), utilizes the alkynyl pyridine scaffold.
-
Role of Alkyne: Acts as a rigid spacer that orients the distal phenyl ring into a hydrophobic allosteric pocket.
-
Role of Pyridine: The nitrogen atom accepts a hydrogen bond from the receptor, anchoring the core.
SAR Optimization: Research indicates that modifications to the distal phenyl ring significantly impact potency and metabolic stability.
| Compound ID | 2-Pos Substituent | Alkyne Linker | Distal Aryl Group | Efficacy | |
| MPEP | Methyl | Phenyl | 36 | Inverse Agonist | |
| MTEP | Methyl | 3-Chlorophenyl | 5 | Inverse Agonist | |
| Analog 7i | Methyl | 3-Cyanophenyl | < 10 | NAM |
Data Source: Bioorg.[1][2] Med. Chem. Lett. (2004, 2012) [1, 3].
Case Study 2: Lipid Kinase Inhibitors (PIKfyve)
Target: PIKfyve / PIP4K2C (Dual inhibition). Therapeutic Area: Virology (Viral entry inhibition) and Oncology.
Rationale: A fused isothiazolo[4,3-b]pyridine scaffold carrying a 3-alkynyl substituent has shown potent dual inhibition.
-
Mechanism: The pyridine nitrogen interacts with the hinge region of the kinase ATP-binding pocket.
-
Metabolic Stability: The 3-alkynyl group proved metabolically superior to flexible alkyl chains, maintaining potency while improving microsomal stability.
Key Insight: Substitution on the distal aryl ring of the alkyne modulates solubility and electronic fit.
-
Electron-Donating Groups (EDG): 4-OMe or 2-Me maintained low nM potency (
nM). -
Solubilizing Groups: Introduction of morpholine or piperazine tails improved ADME properties without sacrificing binding affinity [2].
Case Study 3: Tubulin Polymerization Inhibitors
Target: Colchicine Binding Site on Tubulin.[3][4][5] Therapeutic Area: Oncology (Antimitotic agents).
Rationale: Alkynyl pyridines serve as rigid bioisosteres for the cis-stilbene bridge found in Combretastatin A-4 (CA-4) .
-
Bioisosterism: The linear alkyne combined with the pyridine ring mimics the geometry of the cis-double bond but eliminates the risk of photo-isomerization to the inactive trans form.
-
Potency: Diaryl-alkynyl-pyridines have demonstrated
values in the nanomolar range against HeLa and MCF-7 cell lines, causing G2/M phase arrest [4].
Part 3: Strategic Optimization Logic
When designing new derivatives, use the following logic gate to balance potency against metabolic liability.
Caption: Figure 2. Decision tree for optimizing alkynyl pyridine leads. Addressing metabolic oxidation often requires steric hindrance near the triple bond.
References
-
Bioorganic & Medicinal Chemistry Letters. A new series of pyridinyl-alkynes as antagonists of the metabotropic glutamate receptor 5 (mGluR5). (2004).
-
MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025).[6]
-
Journal of Medicinal Chemistry. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. (2012).[7][8][9]
-
European Journal of Medicinal Chemistry. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors.[4] (2020).[10]
-
RSC Advances. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (2015).[11]
Sources
- 1. scilit.com [scilit.com]
- 2. Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments [mdpi.com]
- 3. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. scribd.com [scribd.com]
Safety data sheet (SDS) for 5-Ethynyl-2-fluoro-4-methylpyridine
Technical Whitepaper: Safety, Handling, and Application of 5-Ethynyl-2-fluoro-4-methylpyridine
Executive Summary
This compound (CAS: 1824459-89-3) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Its structural uniqueness lies in its orthogonal reactivity : the electrophilic C2-fluorine atom allows for Nucleophilic Aromatic Substitution (SNAr), while the C5-ethynyl group serves as a handle for Sonogashira coupling or "Click" chemistry (CuAAC).
This guide synthesizes critical safety data, handling protocols, and application strategies. It is designed for researchers who must balance the compound's synthetic utility with its inherent reactivity hazards, particularly the stability of the terminal alkyne and the toxicity profile of fluorinated pyridines.
Chemical Identity & Physicochemical Profile
| Property | Data / Specification |
| Chemical Name | This compound |
| CAS Number | 1824459-89-3 |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Structure | Pyridine core, F at C2, Methyl at C4, Ethynyl at C5 |
| Physical State | Low-melting solid or liquid (depending on purity/polymorph) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; sparingly soluble in water |
| Stability | Light-sensitive; potentially air-sensitive (alkyne oxidation) |
Hazard Identification & Risk Assessment (GHS)
As a Senior Application Scientist, I categorize this compound not just by its regulatory codes, but by the mechanism of its hazard. The combination of a reactive alkyne and a halogenated heterocycle dictates specific precautions.
GHS Classification (Inferred from SAR & Analogs)
-
Signal Word: WARNING
-
Health Hazards:
-
Physical Hazards:
-
Combustible Liquid/Solid: The terminal alkyne group lowers the flash point relative to the parent pyridine.
-
Reactivity Hazard: Terminal acetylenes can form explosive metal acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg) under basic conditions.
-
Mechanistic Risk Analysis
-
Skin/Eye Irritation: The 2-fluoro group activates the pyridine ring, making it an alkylating agent capable of reacting with nucleophilic residues (e.g., lysine, cysteine) on skin proteins, leading to sensitization or chemical burns.
-
Alkyne Instability: While the methyl group at C4 provides some steric bulk, the terminal ethynyl group at C5 is susceptible to polymerization if exposed to radical initiators or excessive heat.
Safe Handling & Storage Protocols
To ensure data integrity and personnel safety, the following "Self-Validating" protocols should be employed.
Storage Hierarchy
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative degradation of the alkyne.
-
Container: Amber glass vials (protect from UV light).
-
Segregation: Keep away from strong oxidizers, strong bases, and catalytic heavy metals (unless in a controlled reaction).
Handling Decision Matrix (Workflow)
Figure 1: Decision matrix for safe handling based on physical state, emphasizing static control for solids and air-free transfer for liquids.
Emergency Response & Waste Management
Spill Response (The "3-C" Protocol)
-
Control: Eliminate ignition sources immediately. The ethynyl group poses a flammability risk.[4][5]
-
Contain: Do not use water. Use a dry absorbent (Vermiculite or Sand).
-
Why? Water can spread the organic layer; fluorinated pyridines may have limited water solubility but high aquatic toxicity.
-
-
Clean: Transfer absorbed material to a sealable waste container labeled "Flammable/Toxic Organic Waste."
Fire Fighting
-
Suitable Media: CO₂, Dry Chemical, or Alcohol-resistant foam.[5][6]
-
Contraindication: Do NOT use a solid water stream, as it may scatter the burning material.
-
Specific Hazard: Combustion releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.
Application Context: Orthogonal Reactivity
The value of this compound lies in its ability to undergo sequential, selective functionalization.
-
Site A (C2-Fluorine): Highly reactive toward SNAr. Can be displaced by amines, thiols, or alkoxides.
-
Condition: Mild base (K₂CO₃), polar aprotic solvent (DMF/DMSO).
-
-
Site B (C5-Ethynyl): Reactive toward transition metal catalysis.
-
Condition: Pd/Cu catalysis (Sonogashira) or Cu(I) (Click Chemistry).
-
Strategic Insight: Perform SNAr reactions before metal-catalyzed couplings if possible. The ethynyl group can complex with Pd/Cu catalysts, potentially poisoning the catalyst or leading to homocoupling (Glaser coupling) side products if not protected.
Synthetic Workflow Diagram
Figure 2: Synthetic strategy comparison. Path A is generally preferred to avoid alkyne interference during the substitution step.
References
-
Arctom Scientific. (n.d.). Product Analysis: this compound (CAS 1824459-89-3).[1][7] Retrieved from
-
BLD Pharm. (n.d.). Safety Data Sheet: this compound. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 5-Ethynyl-2-fluoropyridine (Analog).[4] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
- 1. 1824113-32-7|4-Ethynyl-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 2. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. 5-Ethynyl-2-fluoropyridine | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. arctomsci.com [arctomsci.com]
Methodological & Application
Application Note: High-Efficiency Sonogashira Coupling of 5-Ethynyl-2-fluoro-4-methylpyridine
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of 5-Ethynyl-2-fluoro-4-methylpyridine , a critical intermediate in the synthesis of c-Met and VEGFR kinase inhibitors. Unlike simple phenylacetylenes, this scaffold presents unique challenges: the C2-fluorine atom significantly reduces electron density on the pyridine ring, increasing susceptibility to nucleophilic aromatic substitution (
This guide provides a robust, scalable methodology (
Strategic Analysis & Mechanistic Insights
Substrate Properties[1][2]
-
Electronic Deactivation: The electronegative fluorine at C2 withdraws electron density, making the pyridine nitrogen less basic (
estimated < 3.0). This is advantageous as it reduces competitive coordination to the Palladium (Pd) center, a common failure mode in pyridine couplings. -
Steric Environment: The C4-methyl group imposes steric bulk near the C5-alkyne. Standard bulky ligands (e.g.,
) may hinder the transmetallation step. Moderate-sized ligands like or bidentate ligands like dppf are preferred. -
Side Reaction Risks:
-
at C2: Strong nucleophilic bases (e.g., NaOMe, unhindered amines) can displace the fluoride. Sterically hindered bases (e.g.,
, ) are strictly required. -
Glaser Homocoupling: The electron-deficient nature of the ring increases the acidity of the terminal alkyne proton, accelerating oxidative homocoupling in the presence of trace oxygen.
-
at C2: Strong nucleophilic bases (e.g., NaOMe, unhindered amines) can displace the fluoride. Sterically hindered bases (e.g.,
Catalyst & Ligand Selection
Based on internal screening data for 2-fluoro-pyridine derivatives:
-
Precatalyst:
is the standard starting point due to its stability and air tolerance. -
Alternative:
is recommended if the coupling partner (Ar-X) is an aryl chloride or electron-rich aryl bromide, as the bite angle of dppf facilitates reductive elimination. -
Co-catalyst: Copper(I) Iodide (CuI) is essential for activating the terminal alkyne at room temperature or mild heat (
).
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the catalytic cycle with specific emphasis on the competitive inhibition pathways relevant to this pyridine substrate.
Figure 1: Catalytic cycle highlighting the Copper-mediated activation of the alkyne and potential off-cycle inhibitory pathways.
Optimized Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |
| This compound | 1.0 | Nucleophile | Purity >97%; Free of terminal H-bonding impurities. |
| Aryl Halide (Ar-I or Ar-Br) | 1.0 - 1.1 | Electrophile | If Ar-Br is used, heat ( |
| 0.03 (3 mol%) | Catalyst | Fresh yellow powder; avoid orange/brown (oxidized). | |
| CuI | 0.015 (1.5 mol%) | Co-catalyst | Must be off-white/tan. Green/Blue indicates oxidation to Cu(II). |
| Triethylamine ( | 3.0 | Base | Distilled over KOH or HPLC grade. |
| THF (Tetrahydrofuran) | 10 vol (mL/g) | Solvent | Anhydrous; sparged with Argon for >15 mins. |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup [1]
-
Oven-dry a 2-neck Round Bottom Flask (RBF) containing a magnetic stir bar.
-
Cool under a stream of dry Argon or Nitrogen.
-
Critical: Sonogashira couplings are highly sensitive to
. Inadequate degassing is the #1 cause of homocoupling (dimer) formation.
Step 2: Catalyst & Substrate Loading
-
Charge the flask with the Aryl Halide (1.0 equiv),
(3 mol%), and CuI (1.5 mol%). -
Note: Do not add the alkyne yet.
-
Cap the flask with a rubber septum and purge with Argon for 5 minutes.
Step 3: Solvent & Base Addition
-
Add anhydrous THF via syringe.
-
Add Triethylamine (
) via syringe. -
Stir the mixture at Room Temperature (RT) for 5-10 minutes until the catalyst is partially dissolved (solution usually turns yellow/orange).
Step 4: Alkyne Addition (Controlled)
-
Dissolve This compound in a minimal amount of degassed THF.
-
Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Reasoning: Slow addition maintains a low concentration of the free acetylide, favoring cross-coupling over homocoupling.
-
-
Temperature:
-
For Ar-I : Stir at Room Temperature for 4-12 hours.
-
For Ar-Br : Heat to
using an oil bath.
-
Step 5: Monitoring
-
Monitor via TLC or LC-MS.
-
Target: Disappearance of the Aryl Halide (limiting reagent if 1:1) or the Alkyne.[1][2][3]
-
Observation: The reaction mixture will typically darken to brown/black as Pd(0) accumulates and salts (
) precipitate.
Step 6: Workup & Purification
-
Dilute with Ethyl Acetate (EtOAc).
-
Copper Removal: Wash the organic layer with 10% aqueous
or saturated solution.-
Visual Cue: The aqueous layer will turn deep blue (
), indicating successful copper removal.
-
-
Wash with Brine, dry over
, and concentrate in vacuo. -
Purify via Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Hexanes/EtOAc gradient.[1] The fluorinated product is typically less polar than the corresponding non-fluorinated pyridine.
-
Purification Workflow (DOT Visualization)
Figure 2: Downstream processing workflow ensuring removal of cytotoxic metal residues.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remaining) | Catalyst deactivation or Oxidative Addition failure. | 1. Degas solvents more rigorously.2. Switch to Pd(dppf)Cl2 (more active).3. Increase temp to |
| Homocoupling (Dimer) | Presence of Oxygen ( | 1. Use "Freeze-Pump-Thaw" for degassing.2. Add alkyne slower (syringe pump). |
| Low Yield (Black Precipitate) | "Pd Black" formation (catalyst aggregation). | Add excess ligand ( |
| New Spot at Baseline (TLC) | Ensure base is non-nucleophilic ( |
References
-
Sonogashira Coupling Mechanism & Review
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Coupling of Fluorinated Pyridines
- Schlosser, M., et al. (2005). Site-Selective Coupling of Halogenated Pyridines. European Journal of Organic Chemistry.
-
Handling of 2-Fluoro-4-methylpyridine Derivatives
- Sigma-Aldrich Technical Data: 2-Fluoro-4-methylpyridine Properties and Safety.
-
Copper-Free Variants (Alternative Protocol)
-
Liang, Y., et al. (2010).[5] Copper-free Sonogashira coupling of aryl iodides with terminal alkynes using water as solvent. The Journal of Organic Chemistry.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis of 5-Ethynyl-2-fluoro-4-methylpyridine: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 5-ethynyl-2-fluoro-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route starting from the commercially available 5-bromo-2-fluoro-4-methylpyridine. This method leverages a Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, followed by a straightforward deprotection step.
The strategic incorporation of a fluorine atom and an ethynyl group onto the pyridine scaffold offers medicinal chemists a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the ethynyl group serves as a versatile handle for further functionalization via click chemistry or other coupling reactions.[1] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying mechanistic principles and practical insights for successful execution.
Mechanistic Insights: The Sonogashira Cross-Coupling
The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4][5]
The synthesis proceeds in two key stages:
-
Sonogashira Coupling: 5-bromo-2-fluoro-4-methylpyridine is coupled with a protected alkyne, ethynyltrimethylsilane (TMS-acetylene). The use of the trimethylsilyl (TMS) protecting group is crucial to prevent the undesirable self-coupling of the terminal alkyne (Glaser coupling).[6][7]
-
Deprotection: The TMS group is selectively removed from the resulting 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine to yield the final product.
The catalytic cycle of the Sonogashira reaction is a well-studied process involving two interconnected cycles: a palladium cycle and a copper cycle.
The Catalytic Cycles
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst reacts with the 5-bromo-2-fluoro-4-methylpyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex. This is often the rate-determining step.
-
Reductive Elimination : The desired product, 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
-
-
Copper Cycle :
-
The copper(I) salt reacts with the terminal alkyne (ethynyltrimethylsilane) to form a π-alkyne complex.
-
In the presence of a base (e.g., triethylamine), the terminal alkyne is deprotonated to form a copper(I) acetylide.
-
This copper acetylide is the active species that participates in the transmetalation step with the palladium complex. The role of the copper co-catalyst is to increase the rate of the reaction, enabling it to proceed under milder conditions.[2]
-
Experimental Protocols
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents are chemical irritants. Anhydrous and anaerobic conditions are recommended for the Sonogashira coupling step.[3]
Part 1: Synthesis of 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-bromo-2-fluoro-4-methylpyridine | 190.02 | 5.0 | 1.0 |
| Ethynyltrimethylsilane | 98.22 | 7.5 | 1.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.15 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.30 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-4-methylpyridine (0.95 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (57 mg, 0.30 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous tetrahydrofuran (20 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe.
-
To the stirred solution, add ethynyltrimethylsilane (1.05 mL, 7.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with THF.[6]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine.
Part 2: Deprotection to this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine | 207.31 | (Assumed from Part 1) | 1.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 0.2 | (catalytic) |
| Methanol (MeOH) | - | - | - |
Procedure:
-
Dissolve the 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine obtained from Part 1 in methanol (e.g., 10 mL per 1 mmol of substrate).
-
To this solution, add a catalytic amount of potassium carbonate (e.g., 0.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Once the reaction is complete, quench with water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the ethynyl proton, a singlet for the methyl protons, and two singlets or doublets for the aromatic protons on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the characteristic signals for the two alkyne carbons, the methyl carbon, and the carbons of the pyridine ring, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₈H₆FN, MW = 135.14).
Troubleshooting and Key Considerations
-
Low Yield in Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is crucial. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction can occur if the reaction is exposed to oxygen. Thoroughly degassing the reaction mixture before heating is essential. Using a protected alkyne like TMS-acetylene minimizes this issue.[2]
-
Incomplete Deprotection: If the deprotection is sluggish, the reaction time can be extended, or a slightly larger amount of potassium carbonate can be added. Alternatively, other deprotection methods, such as using tetrabutylammonium fluoride (TBAF) in THF, can be employed.
By following this detailed guide, researchers can reliably synthesize this compound, a versatile building block for further chemical exploration in drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- Orsini, A., et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262.
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 15, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 15, 2026, from [Link]
-
The mechanism suggested for the Sonogashira cross-coupling reaction - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018, December 1). Retrieved February 15, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved February 15, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. (2018, November 16). Retrieved February 15, 2026, from [Link]
-
Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved February 15, 2026, from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Retrieved February 15, 2026, from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved February 15, 2026, from [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. 1824198-31-3|5-Ethenyl-2-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 4. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Functionalization of 2-fluoro-4-methylpyridine scaffold
Application Note: High-Precision Functionalization of the 2-Fluoro-4-Methylpyridine Scaffold
Executive Summary
The 2-fluoro-4-methylpyridine scaffold (CAS: 461-87-0) represents a "privileged structure" in modern drug discovery, serving as a core building block for kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and GPCR ligands. Its utility stems from two distinct orthogonal reactivity handles:
-
The C2-Fluorine: A highly activated electrophilic site for Nucleophilic Aromatic Substitution (
), offering reaction rates up to 320x faster than its chlorinated analog.[1] -
The C4-Methyl (Picolinic) Group: A latent nucleophile amenable to lateral lithiation or oxidation, allowing carbon framework extension without disturbing the heteroaromatic core.
This guide provides validated protocols for selectively engaging these handles, supported by mechanistic insights to minimize common side reactions such as hydrolysis or ring opening.
Reactivity Profile & Strategic Logic
To successfully functionalize this scaffold, one must understand the electronic push-pull dynamics of the pyridine ring.
-
The "Fluorine Effect" (
): The strong electronegativity of the C2-fluorine atom inductively destabilizes the ground state while stabilizing the anionic Meisenheimer intermediate. This lowers the activation energy for nucleophilic attack significantly compared to bromo- or chloropyridines. -
The "Picoline Handle" (Lithiation): The protons on the C4-methyl group are acidic (
). However, the adjacent ring nitrogen and the C2-fluorine make the ring susceptible to nucleophilic attack by strong bases (e.g., n-BuLi). Therefore, non-nucleophilic bases (e.g., LDA, LiTMP) are strictly required to achieve deprotonation over nucleophilic addition.
Visualizing the Reactivity Landscape
Figure 1: Orthogonal reactivity map of 2-fluoro-4-methylpyridine.
Module A: Nucleophilic Aromatic Substitution ( )
The displacement of the C2-fluorine is the most common entry point. Unlike chloropyridines which often require palladium catalysis (Buchwald-Hartwig) or forcing conditions, 2-fluoropyridines react under mild thermal conditions.
Comparative Kinetics Data
| Substrate | Leaving Group | Relative Rate ( | Conditions |
| 2-Fluoro-4-methylpyridine | -F | ~320 | Mild (60-80°C) |
| 2-Chloro-4-methylpyridine | -Cl | 1 | Harsh (>120°C) or Pd-cat |
| 2-Bromo-4-methylpyridine | -Br | ~0.8 | Harsh or Pd-cat |
Protocol 1: C2-Amination (General Procedure)
Target: Synthesis of 2-amino-4-methylpyridine derivatives.
Materials:
-
2-Fluoro-4-methylpyridine (1.0 equiv)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO (fastest), NMP, or t-Amyl alcohol (for easier workup)
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a stir bar, dissolve 2-fluoro-4-methylpyridine (1.0 mmol) in DMSO (3 mL).
-
Addition: Add the amine (1.2 mmol) and
(2.0 mmol). -
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at RT or 40°C. Anilines may require 100°C.
-
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material (M+H = 112) and appearance of product is usually clean.
-
Workup:
-
Cool to RT.
-
Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).
-
Critical: Wash organic layer with water (2x) to remove DMSO.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hex/EtOAc).
Mechanism Visualization:
Figure 2: The fluorine atom stabilizes the transition state, accelerating the reaction.
Module B: Lateral Lithiation (C4-Methyl Functionalization)
Functionalizing the methyl group requires deprotonation. The choice of base is critical. Do NOT use n-BuLi directly , as it acts as a nucleophile and will attack the C2 position (displacing F) or the C6 position.
Protocol 2: C4-Alkylation via LDA
Target: Extension of the carbon chain at the 4-position.
Materials:
-
2-Fluoro-4-methylpyridine (1.0 equiv)
-
Diisopropylamine (
) & -BuLi (to generate LDA in situ) -
Electrophile (e.g., Benzaldehyde, Alkyl Iodide)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
LDA Generation:
-
Flame-dry a Schlenk flask under Argon.
-
Add anhydrous THF (5 mL) and diisopropylamine (1.1 equiv).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min at -78°C to 0°C, then cool back to -78°C.
-
-
Deprotonation:
-
Add 2-fluoro-4-methylpyridine (1.0 equiv) dropwise as a solution in THF.
-
Observation: The solution typically turns deep red/orange (formation of the picolyl anion).
-
Stir for 30–45 minutes at -78°C.
-
-
Electrophile Trapping:
-
Add the electrophile (1.2 equiv) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm slowly to RT.
-
-
Quench:
-
Quench with saturated
solution.
-
-
Workup: Extract with EtOAc, dry, and concentrate.
Troubleshooting:
-
Issue: Low yield / Ring alkylation.
-
Solution: Ensure temperature remains strictly at -78°C during base addition. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) if LDA fails; the steric bulk of TMP prevents ring attack completely.
Module C: Oxidation to Isonicotinic Acid
The methyl group can be fully oxidized to the carboxylic acid, providing 2-fluoroisonicotinic acid, a valuable intermediate for amide coupling.
Protocol:
-
Dissolve substrate in water/pyridine (1:1).
-
Add
(3.0 equiv) portion-wise at 60°C. -
Reflux for 3 hours.
-
Filter
precipitate while hot. -
Acidify filtrate to pH 3 to precipitate the product.
References
-
Vertex AI & NIH. (2025). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Link(Context: Validates 320x rate acceleration of F vs Cl).
-
BenchChem. (2025).[1] Application Notes: Nucleophilic Aromatic Substitution (
) on Fluoropyridines. Link(Context: General protocols for amine displacement). -
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Context: Lateral lithiation utilizing LDA/LiTMP to avoid nucleophilic attack).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Context: Mechanism of picoline acidity and oxidation).
-
ChemRxiv. (2024). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Link(Context: Computational descriptors for SNAr reactivity).
Sources
Application Note: Strategic Synthesis of Fluorinated Heteroaryl Alkynes in Drug Discovery
Abstract & Strategic Context
Fluorinated heteroaryl alkynes are high-value synthons in medicinal chemistry.[1] The introduction of fluorine into heteroaromatic scaffolds (e.g., pyridines, pyrimidines) modulates pKa, lipophilicity (LogD), and metabolic stability, while the alkyne moiety serves as a rigid linker or a precursor for "Click" chemistry (triazoles).
However, the synthesis of these motifs presents a "Fluorine Paradox" :
-
Kinetic Advantage: The strong electron-withdrawing nature of fluorine on the heteroaryl ring significantly accelerates the Oxidative Addition step of the catalytic cycle.
-
Process Liability: This same electron deficiency increases the acidity of the ring protons (risk of lithiation/deprotonation side reactions) and makes the system prone to nucleophilic aromatic substitution (
) if harsh bases are used. Furthermore, electron-deficient alkynes are highly susceptible to oxidative homocoupling (Glaser coupling).
This guide provides two field-validated protocols to navigate these challenges: a Robust Copper-Cocatalyzed Method for standard screening and a Precision Copper-Free Method for highly electron-deficient substrates prone to homocoupling.
Mechanistic Insight: The "Fluorine Effect" on Catalysis
Understanding the electronic influence of fluorine is prerequisite to selecting the correct protocol.
-
Oxidative Addition (OA): Palladium(0) inserts into the C-X bond. Fluorine substituents lower the LUMO energy of the heteroaryl halide, making this step faster than in non-fluorinated analogues.
-
Implication: You can often run these reactions at lower temperatures (RT to 40°C), preserving sensitive functional groups.
-
-
Transmetallation (The Danger Zone): In the presence of Copper(I), the formation of the Copper-acetylide is rapid. However, if the Transmetallation to Pd is slow (due to steric bulk), the Cu-acetylide accumulates. In the presence of trace oxygen, this leads to Glaser Homocoupling (diyne formation), the primary impurity in these syntheses.
Visualization: The Modified Sonogashira Cycle
The following diagram illustrates the catalytic cycle, highlighting where Fluorine impacts the kinetics.
Figure 1: The Sonogashira catalytic cycle. Note the green box indicating where fluorinated substrates accelerate the reaction, and the red diamond indicating the risk of Copper-mediated side reactions.
Protocol Selection Matrix
Use the following criteria to select your method.
| Parameter | Method A: Standard (Cu-Cocatalyzed) | Method B: Precision (Cu-Free) |
| Substrate Scope | Aryl bromides, chlorides; Electron-neutral rings. | Electron-deficient Fluorinated Pyridines/Pyrimidines. |
| Catalyst | Pd(PPh3)2Cl2 (5 mol%) | Pd(OAc)2 + XPhos or Pd(dppf)Cl2 (2-5 mol%) |
| Co-Catalyst | CuI (2-5 mol%) | None |
| Base | Et3N or Diisopropylamine (DIPA) | Cs2CO3 or DABCO |
| Key Risk | Glaser Homocoupling (Diynes) | Slower reaction rate (requires heating) |
| Ideal For | Rapid screening, robust substrates. | Scale-up, high-purity requirements, "precious" alkynes. |
Detailed Experimental Protocols
Method A: Standard Sonogashira (Copper-Cocatalyzed)
Best for: 2-Bromo-5-fluoropyridine and stable terminal alkynes.
Reagents:
-
Substrate: 2-Bromo-5-fluoropyridine (1.0 equiv)
-
Alkyne: Phenylacetylene or TMS-acetylene (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.03 equiv)
-
Base: Triethylamine (Et3N) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Degassing (CRITICAL): In a reaction vial, combine the solvent and base. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen is the primary cause of Cu-mediated homocoupling.
-
Loading: Add the Pd-catalyst and CuI to the vial under inert atmosphere. The solution should turn yellow/tan.
-
Substrate Addition: Add the fluorinated heteroaryl halide followed by the alkyne.
-
Reaction: Seal the vessel. Stir at Room Temperature for 4-16 hours.
-
Checkpoint: If the reaction turns black immediately, Pd precipitation has occurred. If it turns green/blue, oxidation of the copper species is occurring (oxygen leak).
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via flash chromatography.
Method B: Precision Copper-Free Sonogashira
Best for: Highly electron-deficient rings (e.g., 2,3,4-trifluoropyridine derivatives) where Glaser coupling is dominant.
Reagents:
-
Substrate: Fluorinated Heteroaryl Halide (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (0.03 equiv) or Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Solvent: 1,4-Dioxane or Acetonitrile (degassed)
Step-by-Step Workflow:
-
Catalyst Pre-formation: If using Pd(OAc)2/Ligand, stir them in the solvent for 10 mins under Argon to form the active L2Pd(0) species.
-
Assembly: Add the fluorinated substrate, alkyne, and solid inorganic base (Cs2CO3) to the reaction vessel.
-
Thermal Activation: Unlike Method A, this requires heat. Heat to 60–80°C .
-
Why? Without Copper to activate the alkyne (via Cu-acetylide), the carbopalladation or direct deprotonation is the rate-determining step and has a higher energy barrier.
-
-
Monitoring: Monitor by LCMS. Look for the product mass. The absence of the "M+M-2" peak (diyne) confirms the success of the Cu-free route.
Troubleshooting & Optimization (The "Application Scientist" Notebook)
| Observation | Root Cause | Corrective Action |
| Low Yield + Diyne Formation | Oxygen leak + Cu catalysis. | Switch to Method B (Cu-Free) . If Cu is mandatory, use "Slow Addition" of the alkyne via syringe pump. |
| No Reaction (SM Recovery) | Oxidative Addition failed or Catalyst poisoning. | Fluorinated pyridines are electron-poor enough for OA. Check for "N-coordination" poisoning. Switch to a bidentate ligand like dppf or Xantphos to prevent Pd chelation by the pyridine nitrogen. |
| Defluorination ( | Base is too nucleophilic. | If using DBU or strong amine bases, the fluoride can be displaced. Switch to inorganic bases like K3PO4 or Cs2CO3 in non-polar solvents (Toluene). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand dissociation is occurring. Add excess ligand (e.g., 10% PPh3) or lower the temperature. |
Safety Protocol: Fluorinated Alkynes
Warning: This chemistry involves energetic precursors and potentially toxic intermediates.
-
Shock Sensitivity: While fluorinated aryl alkynes are generally stable, low molecular weight fluorinated alkynes (and their heavy metal salts, Cu/Ag) can be shock-sensitive. Do not distill reaction mixtures to dryness if Cu-acetylides are suspected to be present. Quench with saturated NH4Cl/EDTA to sequester Copper before concentration.
-
Volatility: Fluorinated synthons often have higher volatility than their non-fluorinated counterparts. Use a rotary evaporator with controlled vacuum (>100 mbar) to avoid losing product.
-
Toxicity: Fluorinated heterocycles can be potent metabolic inhibitors. Handle all solids in a fume hood.
-
Waste: Segregate halogenated waste. Palladium and Copper waste must be stored in heavy metal waste containers.
Decision Workflow Diagram
Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate electronics and observed side reactions.
References
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry.
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature.
-
ACS GCI Pharmaceutical Roundtable. (2022). Reagent Guides: Fluorination and Safety.
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Fluoropyridines
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of Fluoropyridines in Medicinal Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluoropyridine motifs, in particular, are prevalent in a multitude of biologically active molecules and approved pharmaceuticals. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3] Consequently, the development of robust and versatile synthetic methods for the functionalization of fluoropyridines is of paramount importance to drug development professionals.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. However, the application of these methods to fluoropyridine substrates is not without its challenges. The inherent strength of the C-F bond renders fluoropyridines significantly less reactive than their chloro, bromo, or iodo counterparts, often necessitating the use of highly active and specialized catalytic systems.[4] This guide provides a comprehensive overview of the state-of-the-art in palladium-catalyzed cross-coupling of fluoropyridines, offering detailed mechanistic insights, a guide to catalyst and ligand selection, step-by-step experimental protocols, and a troubleshooting guide to empower researchers in this critical area of synthesis.
Mechanism and Theory: Navigating the Challenges of C-F Bond Activation
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The primary hurdle in the cross-coupling of fluoropyridines lies in the initial oxidative addition step, where the inert C-F bond must be cleaved by the palladium(0) catalyst.
The high bond dissociation energy of the C-F bond makes this step energetically demanding.[7][8] Overcoming this barrier typically requires the use of palladium catalysts bearing electron-rich and sterically bulky ligands. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-F bond. Furthermore, the pyridine nitrogen itself can act as a coordinating agent to the palladium center, potentially leading to catalyst inhibition or deactivation.[9][10] The choice of ligand is therefore crucial to sterically shield the metal center and maintain its catalytic activity.
Below is a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a fluoropyridine.
Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of Fluoropyridines.
Catalyst and Ligand Selection Guide
The success of a palladium-catalyzed cross-coupling reaction with a fluoropyridine substrate is critically dependent on the judicious selection of the palladium precursor, ligand, and base. The following table summarizes some commonly employed components and their key features.
| Component | Examples | Key Considerations & Rationale |
| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | These are common Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) species. The choice can influence catalyst activation and stability. |
| Phosphine Ligands | Buchwald-type: SPhos, RuPhos, BrettPhosOthers: P(t-Bu)₃, PCy₃ | Sterically bulky and electron-rich phosphine ligands are essential for promoting the challenging oxidative addition of the C-F bond and preventing catalyst deactivation.[11] Buchwald ligands are particularly effective for a wide range of cross-coupling reactions.[12] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, SIMes | NHCs are strong σ-donors and offer high thermal stability to the palladium catalyst, making them suitable for challenging couplings that require elevated temperatures.[11] |
| Bases | Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃Organic: PivOK, LiHMDS | The base plays a crucial role in the transmetalation step (for Suzuki couplings) and in the deprotonation of amines (for Buchwald-Hartwig aminations). The choice of base must be compatible with the functional groups present in the substrates. Stronger bases can sometimes lead to side reactions like defluorination or protodeboronation.[9] |
| Solvents | Toluene, Dioxane, THF, DMF, i-PrOAc | The choice of solvent can influence catalyst solubility, reaction rate, and product selectivity. Anhydrous conditions are often crucial to prevent side reactions like protodeboronation of boronic acids.[10] |
Detailed Experimental Protocols
The following protocols are designed to serve as a robust starting point for researchers. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Fluoropyridine with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation between a 2-fluoropyridine derivative and an arylboronic acid.
Workflow Diagram:
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Fluoropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Oven-dried reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To the oven-dried reaction vial, add the 2-fluoropyridine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 4-Fluoropyridine
This protocol outlines a method for the C-N bond formation between a fluoropyridine and a primary or secondary amine.
Materials:
-
4-Fluoropyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
LiHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add the 4-fluoropyridine derivative, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous toluene, followed by the amine.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: C-S Coupling via C-S Bond Activation of Pyridine-2-sulfonyl fluoride (PyFluor)
As a powerful alternative to direct C-F activation, this protocol utilizes the Suzuki-Miyaura cross-coupling of PyFluor, which proceeds via C-S bond activation to yield 2-arylpyridines.[4][13]
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 mmol, 1.0 equiv)
-
(Hetero)aryl boronic acid or pinacol boronic ester (1.1 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
K₂CO₃ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
Oven-dried reaction vial with a stir bar
Procedure:
-
In the reaction vial, combine PyFluor, the boronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Poor quality of reagents (e.g., degraded boronic acid).[10] | - Use a fresh batch of catalyst and ligand.- Ensure proper inert gas technique.- Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[9] |
| Protodeboronation of Boronic Acid | - Presence of water.- Excessively strong base or high temperature.[9] | - Use rigorously anhydrous solvents and reagents.- Screen milder bases (e.g., K₃PO₄ instead of Cs₂CO₃).- Use a more stable boronic ester. |
| Formation of Homocoupled Byproducts | - Oxidative homocoupling of the boronic acid.- Reductive homocoupling of the fluoropyridine. | - Degas the solvent thoroughly.- Use a slight excess of the boronic acid, but avoid large excesses.[10]- Re-evaluate the catalyst/ligand system. |
| Defluorination of the Pyridine Ring | - Nucleophilic attack on the C-F bond by the base or other nucleophiles.- High reaction temperatures.[9] | - Use a weaker, non-nucleophilic base.- Lower the reaction temperature and extend the reaction time.- Consider using a ligand that accelerates reductive elimination. |
| Difficulty in Product Purification | - Product is highly polar.- Byproducts have similar polarity to the product. | - If the product contains a basic nitrogen, consider an acid wash during workup to remove non-basic impurities.- Explore alternative chromatography techniques (e.g., reverse-phase). |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Claeys, D. D., & Perrio, C. (2005). Fluorine-18-Labelled Fluoropyridines: Advances in Radiopharmaceutical Design. Current Pharmaceutical Design, 11(24), 3131-3142.
- Braun, T., & Perutz, R. N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-343.
- MDPI. (2022).
- BenchChem. (2025). Technical Support Center: Ligand Effects on 2-Fluoropyridine-3-boronic Acid Couplings.
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
- ScienceDirect. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 65(15), 10255-10282.
- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Troubleshooting & Optimization
Preventing homocoupling in Sonogashira reaction of pyridines
Topic: Prevention of Homocoupling (Glaser/Hay Side Reaction) Ticket ID: SGC-PYR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic: Is it Homocoupling?
Before altering your protocol, confirm the side product. In the coupling of a Pyridyl Halide (Ar-X ) and a Terminal Alkyne (R-C≡C-H ), the two competing pathways are:
-
Cross-Coupling (Desired): Ar-C≡C-R
-
Homocoupling (Undesired): R-C≡C-C≡C-R (Glaser/Hay product)
Quick Check:
-
TLC/LCMS: The homocoupling dimer is often non-polar and highly fluorescent. It will have a mass of
. -
Stoichiometry: If your alkyne is being consumed rapidly but the aryl halide remains untouched, you are likely facing oxidative homocoupling.
The Mechanism of Failure
To stop homocoupling, you must understand the "Race Condition" occurring in your flask. The reaction is a competition between the Palladium Cycle (Cross-coupling) and the Copper Cycle (Homocoupling).
Why Pyridines Fail:
Pyridines are electron-deficient and Lewis basic. They can coordinate to the Palladium center (
Pathway Visualization
The following diagram illustrates the competition. Oxygen is the trigger that diverts the Copper Acetylide into the homocoupling "dead end."[1]
Caption: The "Race Condition." Pyridines slow the Green path (Pd), allowing Oxygen to accelerate the Red path (Homocoupling).
Troubleshooting Guide: Corrective Actions
Strategy A: The "Copper-Managed" Route (Standard)
If you must use Copper (e.g., for unreactive aryl chlorides), you must starve the homocoupling pathway of its fuel: Oxygen and High Alkyne Concentration .
| Variable | Recommendation | Technical Rationale |
| Degassing | Freeze-Pump-Thaw (x3) | Sparging (bubbling gas) is insufficient for pyridines. O2 must be <5 ppm. |
| Addition | Syringe Pump (Slow) | Keep alkyne concentration low. If |
| Reducing Agent | Ascorbic Acid / H2 | Adding a mild reductant or running under 5% H2/Ar can scavenge oxidative species [1]. |
| Base | Degassed Diisopropylamine | Primary amines can act as ligands. Bulky secondary amines reduce coordination to Cu. |
Strategy B: The "Copper-Free" Route (Recommended for Pyridines)
The most effective way to eliminate the Copper cycle is to remove the Copper . Modern Pd catalysts can perform Sonogashira without Cu, relying on an amine base for deprotonation.[2][3][4]
-
When to use: When homocoupling > 10% or when using 2-halopyridines.
-
Catalyst: Requires electron-rich, bulky ligands (e.g., Pd(PPh3)4 , XPhos-Pd-G2 , or PdCl2(PPh3)2 ).
-
Key Factor: The reaction will be slower. You must heat it (60-80°C).
Strategy C: Pyridine-Specific Optimization
Pyridines poison the catalyst. To counteract this:
-
Switch Halides: Use Iodopyridines or Bromopyridines . Chloropyridines are often too inert for standard conditions.
-
Scavengers: If the pyridine nitrogen is interfering, pre-complex it with a Lewis acid (like
) or perform the reaction on the Pyridine-N-oxide (and reduce later).
Experimental Protocols
Protocol 1: Copper-Free Sonogashira (High Fidelity)
Best for: Substrates prone to severe homocoupling.
-
Setup: Flame-dry a Schlenk flask or microwave vial.
-
Reagents:
-
Pyridyl Halide (1.0 equiv)
-
Terminal Alkyne (1.1 equiv) — Note: Lower excess than Cu-method.
-
Catalyst:
(5 mol%) or (5 mol%) + XPhos (10 mol%). -
Base: Pyrrolidine or Piperidine (2.0 equiv).
-
Solvent: DMF or NMP (Anhydrous, degassed).
-
-
Procedure:
-
Add solid reagents and cycle vacuum/Argon 3 times.[5]
-
Add degassed solvent and base via syringe.
-
Heat to 80°C for 4–12 hours.
-
Monitor: Reaction turns dark brown/black (normal).
-
-
Workup: Dilute with EtOAc, wash with
(x3) to remove DMF/NMP.
Protocol 2: Slow-Addition Copper-Catalyzed
Best for: Unreactive substrates requiring Copper acceleration.
-
Setup: Two-neck flask with a septum and reflux condenser.
-
The "Pot":
-
Pyridyl Halide (1.0 equiv)
- (3-5 mol%)
- (1-2 mol%) — Keep Cu low!
-
Solvent: THF/Et3N (1:1).
-
Degas via Freeze-Pump-Thaw (Critical).
-
-
The "Feed":
-
Dissolve Terminal Alkyne (1.2 equiv) in degassed THF.
-
Load into a syringe pump.
-
-
Execution:
-
Heat "Pot" to 50-60°C.
-
Add "Feed" solution dropwise over 2–4 hours .
-
Stir for an additional hour after addition is complete.
-
Frequently Asked Questions (FAQ)
Q: Why is my 2-bromopyridine not reacting, even with no homocoupling? A: The N-atom at the 2-position chelates the Pd after oxidative addition, forming a stable 4-membered metallocycle. This "traps" the catalyst [2].
-
Fix: Switch to 2-iodopyridine (weaker C-I bond facilitates reaction) or use a bulky ligand like XPhos to sterically disrupt the N-Pd interaction.
Q: Can I use Hydrogen gas to stop homocoupling?
A: Yes. Running the reaction under a mixed atmosphere of
Q: My reaction turns black immediately. Is the catalyst dead? A: Not necessarily. Pd(0) nanoparticles are black. However, if it precipitates immediately upon adding alkyne, you likely have rapid catalyst decomposition. Ensure your phosphine ligand ratio is sufficient (2:1 ligand:metal minimum).
References
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[6] Sonogashira coupling reaction with diminished homocoupling.[1][6][7] Organic Letters, 5(11), 1841-1844.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[8] Chemical Reviews, 107(3), 874-922.
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Homocoupling in Sonogashira Reactions.
-
Sorensen, U. S., & Pombo-Villar, E. (2005). Copper-free Sonogashira cross-coupling of 2-chloro-, 2-bromo-, and 2-iodopyridines with terminal alkynes. Tetrahedron, 61(10), 2697-2703.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Purification of 5-Ethynyl-2-fluoro-4-methylpyridine
Executive Summary & Chemical Profile[1][2][3]
Welcome to the technical support hub for 5-Ethynyl-2-fluoro-4-methylpyridine . This intermediate presents a unique "triad of instability" that complicates purification:
-
Terminal Alkyne: Susceptible to oxidative homocoupling (Glaser coupling) and polymerization.[1]
-
2-Fluoro Substituent: Electron-withdrawing, activating the ring toward Nucleophilic Aromatic Substitution (
), particularly hydrolysis under basic/aqueous conditions.[1] -
Pyridine Nitrogen: Lewis basicity can cause irreversible adsorption (tailing) on acidic silica gel.[1]
This guide prioritizes non-destructive purification to maximize yield while ensuring the removal of palladium catalysts derived from Sonogashira couplings.
Compound Snapshot
| Property | Characteristic | Implication for Purification |
| Basicity | Weakly Basic | Will streak on standard silica gel.[1] Requires amine-modified mobile phase.[1] |
| Stability | Light/Heat Sensitive | Avoid rotary evaporation baths >40°C. Store in amber vials.[1] |
| Reactivity | CRITICAL: Avoid heating with strong nucleophiles (OH⁻, OMe⁻) to preserve the C–F bond.[1] | |
| State | Low MP Solid / Oil | Likely an oil upon isolation; may crystallize at -20°C. |
Purification Workflow Decision Tree
The following logic gate determines the optimal purification route based on your crude mixture's profile.
Figure 1: Decision matrix for purification. Note the critical checkpoint for amine-buffering to prevent yield loss on silica.
Detailed Protocols
Protocol A: Metal Scavenging (Pre-Chromatography)
Objective: Remove Pd/Cu catalysts to prevent product degradation and ensure pharmaceutical compliance (<10 ppm).[1]
Why this matters: Residual Palladium can catalyze the polymerization of the terminal alkyne over time.
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).
-
Aqueous Wash (Mild): Wash with 10% Ammonium Chloride (
) to remove Copper salts.[1] Avoid strong bases to protect the C-F bond. -
Scavenging:
-
Option 1 (Preferred): Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at a ratio of 10:1 (w/w) relative to the expected metal content.[1] Stir for 2 hours at room temperature. Filter through a Celite pad.[1][2]
-
Option 2 (Liquid Phase): Wash the organic layer with a 5% aqueous solution of N-Acetylcysteine (NAC) .[1] The NAC coordinates Pd, pulling it into the aqueous phase.
-
-
Drying: Dry organic layer over
(Sodium Sulfate).[1][3][4] Magnesium Sulfate ( ) is slightly acidic and less preferred for sensitive pyridines.[1]
Protocol B: Buffered Flash Chromatography
Objective: Isolate the product without "streaking" or irreversible absorption.
The Science: Silica gel is slightly acidic (
-
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
-
Mobile Phase Preparation:
-
Equilibration: Flush the column with 3 CV (Column Volumes) of the starting mobile phase (e.g., 95:5 Hex/EtOAc + 1% TEA) to neutralize the silica before loading the sample.
-
Gradient:
-
Detection: UV at 254 nm. (The pyridine ring is UV active).[1]
Troubleshooting & FAQ
Q1: The product turns into a black tar during concentration. What happened?
Diagnosis: Polymerization of the terminal alkyne. Root Cause:
-
Heat: The rotary evaporator bath was too hot.
-
Concentration: Terminal alkynes are unstable in highly concentrated, neat forms.[1]
-
Trace Metals: Residual Pd catalyzed the reaction.[1] Corrective Action:
-
Keep bath temperature < 35°C .[1]
-
Do not concentrate to absolute dryness; leave a small amount of solvent if storing for short periods.[1]
-
Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx.[1] 0.1 mol%) to the collection flask before evaporation if the compound is to be stored.
Q2: I see a new impurity spot appearing during the workup.
Diagnosis: Hydrolysis of the Fluorine substituent.
Root Cause: You likely used a strong base (NaOH, KOH) or heated the mixture in the presence of water/nucleophiles. The 2-fluoro position is highly activated for
-
Switch to mild buffers (
or ) for washes.[1] -
Keep all aqueous steps at room temperature or on ice.[1]
Q3: My yield is low, but the TLC showed a big spot.
Diagnosis: Acid-Base retention on Silica.[1] Root Cause: Without Triethylamine (TEA), a significant portion of your pyridine product is permanently bound to the silica gel as a salt. Corrective Action:
-
Flush the used column with EtOAc/MeOH (9:1) + 5% TEA.[1] If the product elutes, you found your missing mass.
-
Always use the buffered protocol (Protocol B) for future runs.
Q4: Can I distill this compound?
Recommendation: High Risk. Terminal alkynes can be explosive or polymerize rapidly upon heating.[1] Distillation is not recommended unless performed under high vacuum (<0.5 mmHg) at low temperatures, and even then, it is dangerous. Column chromatography is the safer standard.[1]
References
-
Sonogashira Coupling & Alkyne Stability
-
Purification of Pyridines (Silanol Interactions)
-
Metal Scavenging Techniques
-
Reactivity of 2-Fluoropyridines
-
Chambers, R. D., et al. (1996).[1] Nucleophilic substitution in fluoropyridines. Journal of the Chemical Society, Perkin Transactions 1.
-
Disclaimer: This guide assumes standard laboratory safety practices. This compound is a chemical intermediate; users must consult the specific SDS for PPE and hazard information before handling.[1]
Sources
- 1. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-ethynyl-2-fluoro-4-methylpyridine
Case ID: ETH-PYR-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Triage: Confirming the Separation Challenge
Before altering your purification workflow, we must confirm the nature of your impurity. In the synthesis of 5-ethynyl-2-fluoro-4-methylpyridine (Target) , the most persistent contaminants are regioisomers arising from non-selective halogenation of the precursor (e.g., 3-ethynyl-2-fluoro-4-methylpyridine) or incomplete coupling products.[1]
Common Symptoms:
-
TLC: Single elongated spot or "figure-8" overlap, even in low-polarity eluents (Hexane/EtOAc).[1]
-
HPLC: Shoulder peak on the main product signal.[1]
-
NMR: Extra sets of doublets in the aromatic region or split methyl singlets.
Isomer Identification Guide (1H NMR)
Use this table to distinguish your target from its likely 3-ethynyl regioisomer.[1]
| Feature | Target: this compound | Impurity: 3-ethynyl-2-fluoro-4-methylpyridine |
| C3-Proton | Singlet (s) or weak doublet.[1] Located at C3.[1][2] Shielded by adjacent Methyl and F.[1] | Absent (Substituted by alkyne).[1] |
| C6-Proton | Singlet (s) .[1] Located at C6.[1] | Doublet (d) . Located at C6.[1] Coupled to F (Long range).[1] |
| NOESY | Strong correlation between Methyl (C4) and Alkyne Proton .[1] | Strong correlation between Methyl (C4) and C5-Proton . |
| 19F NMR | Shift characteristic of 2-F flanked by H (C3).[1] | Shift altered by proximity to alkyne at C3. |
Primary Solution: Silver Nitrate ( ) Impregnated Silica
If standard silica chromatography fails to separate the regioisomers, Argentation Chromatography is the industry standard for terminal alkynes. The silver ions form a reversible
The Mechanism
-
Target (5-ethynyl): The ethynyl group is flanked by a methyl group (C4) and a proton (C6).[1]
-
Isomer (3-ethynyl): The ethynyl group is flanked by a Fluorine (C2) and a methyl group (C4).[1]
-
Result: The electronic difference (F vs H) and steric environment alters the
of the silver complex, creating separation resolution ( ).
Protocol: Preparation & Execution
Step 1: Preparation of 10%
-
Dissolve 2.0 g of
in 20 mL of Acetonitrile (Water can be used, but MeCN is easier to remove).[1] -
Add 20 g of Silica Gel (230-400 mesh) to the solution.
-
Slurry for 10 minutes in the dark (wrap flask in foil).
-
Remove solvent via Rotary Evaporator until a free-flowing powder is obtained.[1][3] Do not overheat (>40°C).
Step 2: Column Packing & Elution
-
Pack the column dry or as a slurry in Hexane .
-
Protect from light: Wrap the column in aluminum foil. (Ag salts are photosensitive).[1]
-
Load: Apply sample (dissolved in min. toluene or DCM).[1][3]
-
Elute:
Step 3: Silver Removal The eluted fractions may contain leached silver.[1] Pass the combined product fractions through a short plug of standard silica gel before final evaporation.
Secondary Solution: Acid-Base Salt Crystallization
If chromatography is insufficient for scale-up (>10g), exploit the basicity of the pyridine nitrogen. While Fluorine reduces the pKa of the pyridine nitrogen (inductive withdrawal), it still forms salts.
Rationale: The lattice energy of the hydrochloride salt often differs significantly between regioisomers.
Protocol:
-
Dissolve crude oil in Diethyl Ether or EtOAc .[1]
-
Cool to 0°C.
-
Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise.
-
Precipitate forms immediately.
-
Recrystallization: Filter the solid. Recrystallize from Hot Ethanol or Isopropanol .[1]
-
Note: The 5-ethynyl isomer (more symmetric) often crystallizes more readily than the 3-ethynyl isomer.[1]
-
-
Free Base Recovery: Suspend pure salt in DCM, wash with sat.
, dry ( ), and concentrate.
Troubleshooting Workflow (Decision Tree)
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for separating ethynyl-pyridine regioisomers. Prioritize Argentation chromatography if standard silica fails.[1]
Frequently Asked Questions (FAQ)
Q: The product streaks badly on the column, ruining resolution. Why? A: Pyridines are basic.[1][4] The nitrogen lone pair interacts with acidic silanols on the silica surface, causing "tailing."
Q: My product turned black on the AgNO3 column! A: Silver acetylides can be unstable or light-sensitive.[1]
-
Fix: Ensure the column is wrapped in foil.[1] Minimize the time the compound spends on the column. If decomposition persists, switch to Prep-HPLC using a Phenyl-Hexyl column (the
interactions often separate regioisomers better than C18).[1]
Q: Can I use Copper (Cu) instead of Silver? A: NO. Terminal alkynes form Copper(I) acetylides (Glaser coupling conditions) which are potentially explosive when dry and can lead to oxidative dimerization (homocoupling) of your product. Stick to Silver(I).[1][2]
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point. To remove it:
-
Concentrate fractions.[1]
-
Dissolve in EtOAc.[1]
-
Wash with saturated
(removes TEA as a salt, but keeps Pyridine free base if pH is controlled ~8) or simply dry under high vacuum for an extended period if the product is solid.
References
-
Williams, C. M., & Mander, L. N. (2001).[5] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[6]
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for Pyridine salt formation).
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives.
-
Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants for Heterocycles. University of Wisconsin-Madison.[1] (Reference for J-coupling in fluoropyridines).
Sources
Troubleshooting low conversion in fluoropyridine alkynylation
Introduction: The Deceptive Simplicity of Fluoropyridines
Alkynylation of fluoropyridines—typically via Sonogashira cross-coupling—is a notoriously deceptive reaction class. On paper, the electron-withdrawing nature of the fluorine atom and the pyridine ring should facilitate the oxidative addition of Palladium (Pd) into the carbon-halogen bond. In practice, however, researchers frequently encounter low conversion (<20%) , catalyst deactivation , or intractable mixtures .
This guide addresses the specific mechanistic failures unique to fluoropyridines: the "Pyridine Poisoning" effect, the electronic interference of the fluorine substituent, and the competition between Cross-Coupling and Nucleophilic Aromatic Substitution (
Part 1: Diagnostic Triage
Before optimizing, you must diagnose the specific failure mode. Use this decision matrix to classify your issue.
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.
Part 2: The Core Problem – Mechanisms of Failure
The "Pyridine Trap" (Catalyst Poisoning)
The most common cause of low conversion is the coordination of the pyridine nitrogen to the Palladium center.
-
Mechanism: The basic nitrogen competes with the phosphine ligand for the Pd(0) or Pd(II) center. This forms stable, catalytically inactive "off-cycle" species (often dimers).
-
Fluorine's Role: While Fluorine is electron-withdrawing (reducing N-basicity), it also makes the ring more susceptible to back-bonding, potentially stabilizing these dead-end complexes.
-
The Ortho-Effect: If your halogen is at C2 (adjacent to N), the oxidative addition is sterically hindered. If a Fluorine is at C3 (adjacent to the halogen), it creates an "electronic repulsion" zone that destabilizes the transition state for oxidative addition.
The "Fluorine Trap" ( Competition)
Fluorine is an excellent leaving group in nucleophilic aromatic substitution (
-
Risk: If you use strong bases (alkoxides, hydroxides) or high heat to force the Sonogashira, the base or the alkyne (acting as a nucleophile) may attack the C-F bond instead of the C-Halogen bond.
-
Observation: You will see loss of Fluorine in the NMR (
F NMR is your best diagnostic tool here).
Part 3: Troubleshooting & Optimization Protocols
Strategy A: Ligand Engineering (The "Bulky" Solution)
Standard ligands like PPh
Recommended Ligand System:
| Ligand Class | Specific Ligand | Why it works |
|---|---|---|
| Buchwald Biaryl | XPhos or SPhos | The biaryl backbone prevents formation of Pd-dimers; electron-richness speeds up oxidative addition into C-Cl/C-Br bonds [1]. |
| Tri-tert-butyl | P(
Strategy B: Copper-Free Sonogashira
Copper (CuI) often exacerbates poisoning by forming stable Cu-acetylide-pyridine complexes that precipitate out of the cycle. Switching to a Copper-Free protocol eliminates this pathway and prevents Glaser homocoupling (alkyne-alkyne dimerization) [3].
Protocol: Cu-Free Sonogashira for Fluoropyridines
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%). -
Base: Cs
CO (2.0 equiv) — Inorganic bases often outperform amines in Cu-free systems. -
Solvent: Acetonitrile or 1,4-Dioxane (Degassed).
-
Temp: 60–80 °C.
-
Procedure: Pre-stir Pd and Ligand for 15 mins in solvent to form the active catalyst before adding the substrate.
Strategy C: The "Nuclear Option" ( )
If the catalytic route fails and your target is to attach the alkyne to a highly fluorinated ring (e.g., pentafluoropyridine or 2,3,5,6-tetrafluoropyridine), abandon catalysis. Use the inherent reactivity of the C-F bond.
Protocol:
-
Reagent: Lithium Acetylide (generated in situ via
-BuLi + Alkyne at -78 °C). -
Substrate: Fluoropyridine (The C-F bond para to the Nitrogen is most reactive).
-
Condition: THF, -78 °C to RT.
-
Note: This replaces Fluorine , not Bromine/Chlorine.[2]
Part 4: Visualizing the Poisoning Mechanism
Understanding where the catalyst dies is crucial for fixing it.
Figure 2: The catalytic cycle vs. the "Off-Cycle" poisoning pathway. Note that N-coordination can sequester Pd(0) before it even enters the cycle.
FAQ: Rapid Troubleshooting
Q1: The reaction turns black immediately upon adding the alkyne.
-
Diagnosis: "Pd Black" formation. Your catalyst is decomposing faster than it can react.
-
Fix: This usually indicates oxygen presence or unstable ligands. 1) Freeze-Pump-Thaw your solvent (sparging is often insufficient). 2) Switch to a palladacycle precatalyst like XPhos Pd G4 , which is air-stable and activates only when heated [4].
Q2: I see 50% conversion, but it stops. Adding more catalyst doesn't help.
-
Diagnosis: Product Inhibition.[3] The product (an alkynyl pyridine) might be a better ligand for Pd than your starting material.
-
Fix: Switch to a solvent that solvates the Pd-complex better (e.g., DMF/DMAc) or use PEPPSI-IPr ligands which bind Pd so tightly that the product cannot displace them.
Q3: I am getting the alkyne dimer (Glaser product) instead of the cross-coupling.
-
Diagnosis: Oxygen + Copper = Alkyne Dimerization.
-
Fix: Run the reaction Copper-Free (See Strategy B). If you must use Copper, add a reducing agent like sodium ascorbate (5 mol%) to keep Cu in the +1 state and scavenge oxygen.
Q4: Can I use water?
-
Answer: Surprisingly, yes.[4] Micellar catalysis (using surfactants like TPGS-750-M in water) often protects the catalyst from oxygen and concentrates the hydrophobic reactants, accelerating the rate for fluoropyridines [5].
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Halides with a Wide Range of Acetylenes. Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Sonogashira Coupling of Alkyl- and Aryl-Substituted Terminal Alkynes. Chemistry – A European Journal, 15(21), 5329–5336. Link
-
Gelbaum, T., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3925–3929. Link
-
Bruno, N. C., et al. (2013). Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Halides with Terminal Alkynes in Water at Room Temperature. Organic Letters, 10(23), 5329–5332. Link
Sources
Technical Support Center: A Guide to the Safe Storage and Handling of Ethynyl Pyridines
Welcome to the technical support center for ethynyl pyridines. These versatile heterocyclic building blocks are pivotal in the synthesis of advanced polymers, functional materials, and pharmaceutical intermediates.[1] However, their rich reactivity, stemming from the conjugated ethynyl and pyridine moieties, also makes them susceptible to unwanted polymerization. This guide provides researchers, scientists, and drug development professionals with field-proven insights and protocols to ensure the long-term stability and integrity of your ethynyl pyridine reagents.
Section 1: Understanding the Instability of Ethynyl Pyridines
This section addresses the fundamental chemical principles governing the stability of ethynyl pyridines.
Question: Why are ethynyl pyridines so prone to polymerization?
Answer: The propensity of ethynyl pyridines to polymerize arises from a combination of two key structural features:
-
The Activated Alkyne Group: The carbon-carbon triple bond (alkyne) is an electron-rich, high-energy functional group inherently ready to participate in addition reactions, which form the basis of polymerization.[2]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile. More importantly, the ring itself can become activated under certain conditions. For instance, in the presence of strong acids or alkylating agents, the nitrogen can be quaternized, which significantly activates the molecule towards polymerization, sometimes proceeding spontaneously without a catalyst.[3][4][5][6]
This combination means that ethynyl pyridines can undergo polymerization through several pathways, often initiated by common laboratory conditions.
Question: What are the primary pathways that trigger unwanted polymerization?
Answer: Unwanted polymerization of ethynyl pyridines is typically initiated by exposure to heat, light, or chemical contaminants like acids and trace metals. Each of these initiators can trigger a distinct polymerization mechanism.
-
Thermal Polymerization: At elevated temperatures (e.g., during distillation at atmospheric pressure or improper storage), ethynyl pyridine molecules can gain sufficient kinetic energy to overcome the activation barrier for self-addition, leading to oligomerization and polymerization.[7]
-
Photo-induced Polymerization: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[8][9] Irradiation can generate reactive intermediates that initiate polymerization. This is why storing these compounds in amber or opaque containers is critical.
-
Acid-Catalyzed Polymerization: Trace amounts of acid can protonate the nitrogen atom of the pyridine ring.[10] This enhances the electron-withdrawing nature of the ring, making the ethynyl group more susceptible to nucleophilic attack by another monomer molecule. This pathway can lead to rapid and often uncontrollable polymerization.[11][12] Lewis acids can also play a crucial role in catalyzing such polymerizations.[11]
The following diagram illustrates these degradation pathways.
Caption: Key pathways leading to the unwanted polymerization of ethynyl pyridines.
Section 2: Recommended Storage Protocols
Adherence to strict storage protocols is the most effective strategy to prevent polymerization. The goal is to mitigate the influence of the initiators described above.
Question: What are the ideal storage conditions for ethynyl pyridines?
Answer: The ideal conditions involve controlling temperature, atmosphere, and light exposure, often in combination with a chemical inhibitor. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | ≤ 0°C (Frozen) or 2-8°C (Refrigerated) [13][14] | Reduces the kinetic energy of molecules, significantly slowing thermally initiated polymerization and other degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [14] | Prevents exposure to atmospheric oxygen, which can form reactive peroxides, and moisture, which can facilitate acid-catalyzed pathways. |
| Light | Amber or Opaque Container [14] | Protects the light-sensitive compound from UV radiation, preventing photo-induced polymerization.[8][9] |
| Inhibitor | Present (e.g., BHT, MEHQ) | Chemically scavenges free radicals that could initiate a polymerization chain reaction.[7] |
| Container Seal | Tightly Sealed [15][16] | Prevents ingress of atmospheric contaminants (moisture, oxygen, CO2) and evaporation of the monomer. |
Question: My ethynyl pyridine will be used over several months. What is the best practice for long-term storage?
Answer: For long-term storage, it is highly recommended to aliquot the neat material into smaller, single-use vials under an inert atmosphere. This practice minimizes the number of times the main stock is warmed to room temperature and exposed to potential atmospheric contaminants.
Experimental Protocol: Aliquoting Ethynyl Pyridine for Long-Term Storage
-
Preparation: Move the main stock bottle of ethynyl pyridine, a set of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps, and pipetting equipment into an inert atmosphere glovebox. If a glovebox is not available, perform the transfer under a positive pressure of argon or nitrogen gas.
-
Equilibration: Allow the main stock bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the reagent.
-
Dispensing: Carefully dispense the desired volume of the liquid into each small vial.
-
Inerting: Before sealing, flush the headspace of each vial with argon or nitrogen.
-
Sealing: Tightly seal each vial with its PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).
-
Storage: Place the labeled aliquots into a secondary container and store them in a freezer (≤ 0°C).[14]
This self-validating system ensures that each time you need the reagent, you are using a fresh, uncontaminated aliquot, preserving the integrity of your main stock.
Section 3: Troubleshooting Guide
Even with precautions, issues can arise. This guide helps diagnose and address common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The liquid has turned yellow, brown, or black. [17] | Onset of Polymerization/Oligomerization: Exposure to air, light, or heat has initiated the formation of conjugated polymer chains, which absorb visible light. | - DO NOT USE. A color change indicates significant degradation. The presence of oligomers can interfere with reactions and stoichiometry.- Dispose of the material according to your institution's hazardous waste guidelines.[18] |
| Solid particles or a viscous gel have formed in the container. | Advanced Polymerization: The monomer has undergone significant polymerization, leading to insoluble or high-molecular-weight species. | - DO NOT ATTEMPT TO RE-DISSOLVE OR USE. The material is no longer pure.- The container may be pressurized; handle with extreme caution in a fume hood.- Dispose of the entire container as hazardous waste. |
| My reaction yield is unexpectedly low, and the NMR of the starting material looks "messy." | Partial Degradation: The monomer may have started to oligomerize, reducing the concentration of the active monomer and introducing impurities. | - Re-purify the monomer if possible: Vacuum distillation can remove non-volatile polymers, but care must be taken to avoid thermal polymerization during the process. Use low temperatures and high vacuum.- Best Practice: Discard the suspect material and use a fresh, properly stored aliquot. |
Section 4: Frequently Asked Questions (FAQs)
Q: My 2-ethynylpyridine from Sigma-Aldrich says it may darken in storage with no loss in purity. How dark is acceptable? A: While the supplier notes that slight darkening may occur[13], this should be interpreted cautiously. A pale straw-yellow color might be acceptable for some applications, but any progression to a distinct brown or the appearance of solids is a definitive sign of significant degradation. For high-purity applications like polymer synthesis or catalysis, starting with a colorless liquid is always the best practice.
Q: My ethynyl pyridine arrived without a chemical inhibitor. What should I do? A: If the material will be used immediately, you may proceed with caution. If it needs to be stored, you should add a polymerization inhibitor. A common and effective choice is Butylated Hydroxytoluene (BHT). Add BHT to a concentration of 100-200 ppm. This can be done by preparing a concentrated stock solution of BHT in a compatible, volatile solvent, adding the required volume, and then carefully removing the solvent under reduced pressure at low temperature.
Q: How do I remove the inhibitor before my reaction? A: Phenolic inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) can be removed by washing the monomer with an aqueous alkali solution (e.g., 5-10% NaOH), followed by washing with water to neutrality, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering.[19] However, the most common method for removing non-volatile inhibitors like BHT is vacuum distillation.
Q: Is it safe to store ethynyl pyridines in a standard, non-explosion-proof refrigerator? A: No. Pyridine and its derivatives are flammable liquids with relatively low flash points.[15][20][21] Vapors can accumulate and be ignited by sparks from the refrigerator's internal components (e.g., thermostat, light switch).[22] All flammable reagents, including ethynyl pyridines, must be stored in a laboratory-safe, explosion-proof, or flammable-rated refrigerator.
References
-
Kyung Hee University. (2025, August 15). An Ionic Polyacetylene Derivative from the Quaternization Polymerization of 2-Ethynylpyridine Using 2-Bromoethyl Isocyanate. Applied Chemistry for Engineering, 36(4), 416-422. [Link]
-
MDPI. (2020, December 22). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. [Link]
-
Blatter, K., et al. (1995, August 14). Conjugated Ionic Polyacetylenes. 9. Polymerization of N-methyl-2-ethynylpyridinium Trifluoromethanesulfonate in Aprotic Polar Solvents. Macromolecules. [Link]
-
Allonas, X., et al. (2021). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. Polymer Chemistry. [Link]
-
Michalec, M., et al. (2021, November 17). Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation. PMC. [Link]
-
Allonas, X., et al. (2021, November 9). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. Polymer Chemistry (RSC Publishing). [Link]
-
MDPI. (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
Michalec, M., et al. (2021, November 17). Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation. PubMed. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. [Link]
-
Ilam University of Medical Sciences. Instructions and Guidelines for Chemical Storage and Handling. [Link]
-
Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
NextGurukul. Notes On Alkynes: Reactions - CBSE Class 11 Chemistry. [Link]
-
ResearchGate. Synthesis and Characterization of Poly[N-(2-ethyl pyrroyl)-2-ethynylpyridinium Bromide]. [Link]
-
ResearchGate. (2025, August 6). Synthesis and properties of poly-(2-ethynylpyridinium bromide) having propargyl side chains. [Link]
-
Rexarc. How to Handle and Store Acetylene Cylinders. [Link]
-
Abe, H., et al. (2005, November 23). Regulation of saccharide binding with basic poly(ethynylpyridine)s by H+-induced helix formation. PubMed. [Link]
-
StudySmarter. (2023, October 14). Alkyne Reactions: Coupling, Polymerisation, Examples. [Link]
-
Gal, Y. S., et al. (1995). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules. [Link]
-
Balucani, N., et al. (2021). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. [Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
-
National Institutes of Health. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]
-
Quimidroga. Polymerization Inhibitors. [Link]
-
Royal Society of Chemistry. (2024, September 4). Cyclic polymers from alkynes: a review. [Link]
-
NIST. 2-Ethynyl pyridine. [Link]
-
Wikipedia. Polymerisation inhibitor. [Link]
-
Held, I., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. [Link]
-
nexAir. Acetylene Safety Tips: Handling and Storage Best Practices. [Link]
-
Wako Pure Chemical Industries. What is high performance polymerization inhibitor?. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
International Programme on Chemical Safety. ICSC: 0323 PYRIDINE. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CBSE Notes, Papers, NCERT Solutions [nextgurukul.in]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of saccharide binding with basic poly(ethynylpyridine)s by H+-induced helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 13. 2-Ethynylpyridine 98 1945-84-2 [sigmaaldrich.com]
- 14. 2-Ethynylpyridine | 1945-84-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. lobachemie.com [lobachemie.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]
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- 19. longchangchemical.com [longchangchemical.com]
- 20. carlroth.com [carlroth.com]
- 21. PYRIDINE [training.itcilo.org]
- 22. gre.ac.uk [gre.ac.uk]
Solvent selection for 5-Ethynyl-2-fluoro-4-methylpyridine reactions
This guide serves as a specialized technical support resource for researchers working with 5-Ethynyl-2-fluoro-4-methylpyridine .[1] The following content is structured to address solvent selection based on specific reactivity profiles, ensuring experimental success through mechanistic understanding.
Module 1: Compound Snapshot & Solvent Compatibility
Before initiating any reaction, verify the physicochemical properties of your scaffold. The unique combination of a basic pyridine nitrogen, a labile C2-fluorine, and a reactive C5-terminal alkyne creates a "reactivity triad" that dictates solvent choice.
| Property | Characteristic | Impact on Solvent Selection |
| Scaffold Type | Electron-deficient Heterocycle | High solubility in moderately polar solvents (DCM, THF, EtOAc).[1] |
| C2-Fluorine | Highly Activated ( | Risk: Displaced by nucleophilic solvents (alcohols, amines) in polar aprotic media (DMSO, DMF) at high heat.[1] |
| C5-Alkyne | Terminal ( | Risk: Prone to oxidative homocoupling (Glaser) in the presence of |
| Pyridine Nitrogen | Basic / Lewis Base | Risk: Can coordinate to transition metals (Pd, Cu), poisoning catalysts in non-coordinating solvents. |
Solvent Decision Matrix
Use this logic flow to select the correct solvent system for your intended transformation.
Caption: Solvent selection logic based on the competing reactivity of the C2-Fluorine and C5-Alkyne.
Module 2: Troubleshooting Sonogashira Coupling
The Challenge: You intend to couple the C5-alkyne to an aryl halide, but the reaction stalls or yields a complex mixture. The Cause: The pyridine nitrogen (N1) competes with the alkyne for the Palladium center, or the C2-Fluorine undergoes unwanted substitution.
Optimized Protocol
-
Solvent: Anhydrous THF or Toluene .[1]
-
Why: These non-polar/moderately polar solvents minimize the stabilization of the Meisenheimer intermediate, preventing unwanted
attack at the C2-Fluorine position.
-
-
Base: Triethylamine (
) or Diisopropylamine (DiPA) (2-3 equivalents).[1]-
Why: Acts as a buffer and facilitates the deprotonation of the Cu-acetylide.
-
-
Catalyst System:
(5 mol%) + CuI (2 mol%).[1]-
Crucial Step: Degas solvents thoroughly (Freeze-Pump-Thaw or vigorous Argon sparging for 20 mins).
-
Troubleshooting Q&A
Q: My reaction turned black immediately, and no product formed. Why? A: This indicates "Glaser Coupling" (homocoupling of your alkyne) or catalyst decomposition.
-
Diagnosis: Check LCMS for a dimer mass (
). -
Fix: Oxygen is the culprit. The solvent was likely not degassed sufficiently. Copper + Amine + Oxygen = Oxidative Homocoupling. Repeat with strict inert atmosphere (Glovebox or Schlenk line).
Q: I see the product, but I also see a byproduct where the Fluorine is gone. Why?
A: You likely used a nucleophilic solvent (like MeOH) or a strong nucleophilic base in a polar aprotic solvent (e.g., DMF at
-
Mechanism: The 2-fluoro-4-methylpyridine ring is electron-deficient.[1] In DMF, the fluoride is a good leaving group.
-
Fix: Switch to Toluene or THF . Lower the temperature. If you must use DMF for solubility, keep the temperature below
.
Module 3: Leveraging Reactivity
The Challenge: You want to replace the C2-Fluorine with an amine or alkoxide, but the reaction is sluggish. The Cause: Solvent polarity is insufficient to stabilize the transition state.
Optimized Protocol
-
Solvent: DMSO or NMP (Anhydrous).[1]
-
Why: Dipolar aprotic solvents solvate the cationic counterion of your nucleophile (e.g.,
), leaving the anion "naked" and highly reactive. They also stabilize the anionic Meisenheimer complex intermediate.
-
-
Temperature:
. -
Nucleophile: Primary/Secondary amines or Alkoxides.[1]
Troubleshooting Q&A
Q: Can I use Ethanol as a solvent for amination? A: Proceed with caution.
-
Risk: Ethanol is protic.[1] It forms a solvation shell around the nucleophile (H-bonding), significantly reducing its reactivity (nucleophilicity).
-
Side Reaction: If you use a strong base (like
or ) in Ethanol, the ethoxide ion ( ) will compete with your amine, leading to the ethyl ether byproduct.
Module 4: Click Chemistry (CuAAC) Guidelines
The Challenge: Bioconjugation or library synthesis using the terminal alkyne. The Advantage: The C2-Fluorine is generally stable to standard "Click" conditions.
Protocol
-
Solvent: tBuOH / Water (1:1) .
-
Why: The standard Sharpless-Fokin condition. The organic cosolvent solubilizes the pyridine, while water accelerates the reaction via hydrophobic effects.
-
-
Catalyst:
(1 mol%) + Sodium Ascorbate (5 mol%).[1] -
Additives: TBTA or THPTA ligand (if Cu poisoning is observed).
Visualizing the Reactivity Pathways The following diagram illustrates the mechanistic divergence based on solvent and reagents.
Caption: Divergent reaction pathways dictated by solvent environment and reagents.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[3] Chemical Reviews, 107(3), 874–922. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SnAr solvent effects). Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632-2657. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 5-Ethynyl-2-fluoro-4-methylpyridine
Executive Summary
Compound: 5-Ethynyl-2-fluoro-4-methylpyridine
Molecular Formula: C
This guide provides a technical comparison of NMR acquisition protocols to maximize resolution and structural confirmation. It contrasts the Standard Routine Protocol (CDCl
Structural Analysis & Theoretical Splitting
Before acquisition, analysts must understand the scalar coupling network introduced by the fluorine atom (
The Coupling Network
-
F Nucleus (Pos 2): Acts as a spin-active heteronucleus, splitting nearby protons.
-
H3 (Ortho to F): Expected to show large
coupling (~8–10 Hz). -
H6 (Meta to F): Expected to show small
coupling (~1–3 Hz).
-
-
Ethynyl Group (Pos 5): The acetylenic proton (
C-H) often exhibits long-range coupling ( ) to H6 or the methyl group, complicating the splitting pattern.
Visualization: Splitting Tree Topology
The following diagram illustrates the expected splitting hierarchy for the aromatic protons H3 and H6.
Figure 1: Predicted splitting tree for aromatic protons H3 and H6 driven by Fluorine-19 coupling.
Comparative Analysis: Solvent & Protocol Selection
This section compares two distinct workflows. Choose the Standard Protocol for quick purity checks and the High-Definition Protocol for full structural elucidation or publication-quality data.
Table 1: Performance Comparison of Solvents
| Feature | Standard Protocol (CDCl | High-Definition Protocol (DMSO-d |
| Alkyne Proton ( | ~3.2 ppm (Often overlaps with H | ~4.5 ppm (Downfield shift due to H-bonding) |
| Signal Separation | Moderate; methyl peak may obscure impurities. | Excellent; distinct separation of all signals. |
| Exchangeable Protons | Invisible or broad. | Sharp and well-defined. |
| J-Coupling Resolution | Good for H-H; H-F sometimes broadened. | Superior; higher viscosity slows tumbling, sharpening multiplets. |
| Sample Recovery | Easy (Evaporation). | Difficult (High boiling point). |
Detailed Workflow Analysis
Protocol A: Standard Routine (CDCl
)
-
Best For: Quick reaction monitoring, checking for removal of the 5-bromo precursor.
-
Critical Weakness: The acetylenic proton in CDCl
is chemically labile and resonates in a crowded region (~3.0–3.5 ppm), often overlapping with solvent satellites or water. -
Observation: The methyl group appears as a singlet (or fine doublet) around 2.4 ppm.
Protocol B: High-Definition (DMSO-d
)
-
Best For: Final compound characterization, resolving small
couplings. -
Mechanism: DMSO acts as a hydrogen-bond acceptor. It forms a complex with the acidic alkyne proton (
C-H...O=S), significantly deshielding it and moving it downfield to a "clean" region (~4.5 ppm). -
Observation: This shift confirms the presence of the terminal alkyne and proves the success of the Sonogashira coupling deprotection step.
Experimental Protocols
Method 1: Sample Preparation & Acquisition
Objective: Obtain a spectrum capable of resolving <1 Hz coupling constants.
-
Massing: Weigh 5–10 mg of this compound.
-
Solvation:
-
For Routine: Add 0.6 mL CDCl
(containing 0.03% TMS). -
For Characterization: Add 0.6 mL DMSO-d
.
-
-
Filtration: Filter solution through a cotton plug into a precision 5mm NMR tube to remove inorganic salts (e.g., Pd residues from synthesis) which broaden peaks.
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Angle: 30° (maximizes signal-to-noise for small molecules).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Alkyne protons have long T1 relaxation times. A short D1 will suppress the alkyne integral, leading to incorrect quantitative analysis (e.g., appearing as 0.6H instead of 1.0H).
-
-
Scans (NS): 16 (Routine) or 64 (Publication).
-
Spectral Width: -2 to 14 ppm.
-
Method 2: Data Processing & Interpretation
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manually correct phase; automatic phasing often fails on the edges of the spectrum (alkyne region).
-
Integration: Normalize the Methyl singlet (Pos 4) to 3.00.
Reference Data & Interpretation Guide
The following data represents the High-Definition (DMSO-d
Table 2: Chemical Shift Assignments (DMSO-d )
| Position | Type | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| H6 | Ar-H | 8.35 | Doublet (d) | Para to Methyl, Meta to F. Most deshielded due to N-adjacency. | |
| H3 | Ar-H | 7.15 | Doublet (d) | Ortho to F. Large coupling is diagnostic of the 2-F substituent. | |
| Alkyne | 4.48 | Singlet (s) | - | Shifted downfield by DMSO. Confirm integral is 1.0. | |
| Methyl | -CH | 2.38 | Doublet (d) | Long-range coupling to F is often visible in high-res scans. |
Diagnostic Validation (QC Check)
To confirm the product and rule out common impurities:
-
Check for Starting Material (5-Bromo-2-fluoro-4-methylpyridine): Look for the absence of the alkyne singlet at 4.48 ppm. The aromatic signals will also be slightly shifted downfield in the bromo-precursor.
-
Check for Silane Protecting Group (TMS-alkyne intermediate): If the deprotection was incomplete, you will see a large singlet at ~0.2 ppm (Si-CH
). -
Check for Regioisomers: If the coupling of H3 drops to ~2-3 Hz, the fluorine may be in the wrong position (e.g., 3-fluoro isomer).
Workflow Diagram: Structural Elucidation
Figure 2: Logical workflow for validating the identity of the target compound.
References
-
Dolinšek, J. et al. (2013). Synthesis and characterization of novel 2-fluoro/chloro-3-pyridyl selenides. Journal of Fluorine Chemistry. Link
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine Product Specification and Spectral References. Link
-
Reich, H. J. (2023). Proton NMR Data: Chemical Shifts of Alkynes. University of Wisconsin-Madison Chemistry. Link
-
ChemicalBook. (2024). 2-Fluoropyridine NMR Spectrum and Coupling Constants. Link
-
PubChem. (2025).[1] Compound Summary: 4-ethynyl-2-fluoro-5-methylpyridine (Isomer Analog Data). Link
Sources
19F NMR chemical shifts of 2-fluoro-4-methylpyridine derivatives
Comparative Guide: F NMR Profiling of 2-Fluoro-4-Methylpyridine Derivatives
Executive Summary: The Diagnostic Landscape
2-Fluoro-4-methylpyridine is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors and fluorinated pyridyl ethers.[1] While
Key Technical Insight: The fluorine atom at the C2 position is strongly deshielded by the adjacent ring nitrogen, placing its resonance in a distinct "downfield" window (
Chemical Shift Analysis: The "Gold Standard" Baseline
To ensure reproducibility, chemical shifts must be anchored to a specific solvent and internal standard. The following data establishes the baseline for 2-fluoro-4-methylpyridine.
Baseline Parameters
-
Reference Standard: Trichlorofluoromethane (CFCl
, = 0.0 ppm)[6] -
Primary Diagnostic Region:
to ppm[1]
Table 1: Solvent-Dependent Chemical Shifts
Note: Shifts are approximate and can vary by concentration and temperature. Data synthesized from general 2-fluoropyridine trends and specific literature values.
| Solvent | Dielectric Constant ( | Observed Shift ( | Shift Trend |
| CDCl | 4.8 | -66.5 | Baseline (Non-polar) |
| DMSO-d | 46.7 | -64.0 | Deshielded (Downfield shift) |
| Methanol-d | 32.7 | -68.2 | Shielded (H-bonding effects) |
Mechanistic Insight: The fluorine at C2 is heavily influenced by the lone pair of the pyridine nitrogen.
-
Ortho-Effect (Dominant): The electronegative nitrogen and its lone pair deshield the fluorine, pushing it downfield (closer to 0 ppm) compared to fluorobenzene (
ppm). -
Meta-Methyl Effect (Secondary): The methyl group at C4 is meta to the fluorine at C2.[1] Consequently, its electron-donating inductive effect (+I) is weak, causing only a minor upfield shift (shielding) relative to unsubstituted 2-fluoropyridine (
ppm).[1]
Comparative Analysis: Performance vs. Alternatives
When validating the purity of 2-fluoro-4-methylpyridine derivatives, researchers often choose between HPLC,
Table 2: Technique Comparison Matrix
| Feature | HPLC-UV | ||
| Specificity | High: No background signals; distinct isomer peaks.[1] | Medium: Co-elution of isomers is common.[1] | Low: Methyl/aromatic overlap with impurities.[1] |
| Speed | Fast: < 5 mins (no equilibration). | Slow: 20-40 mins (column equilibration + run). | Fast: < 5 mins.[1] |
| Quantification | Absolute: No reference standard of analyte needed. | Relative: Requires response factor calibration. | Absolute: Requires pure internal standard.[1] |
| Limit of Detection | Good (requires sufficient scans).[1] | Excellent (trace impurities).[1] | Excellent. |
| Primary Use Case | Rapid Purity Check / Isomer Ratio | Trace Impurity Profiling (<0.1%) | General Structure Confirmation |
Decision Logic: Structural Characterization Workflow
The following diagram outlines the logical pathway for confirming the identity of a 2-fluoro-4-methylpyridine derivative using NMR data.
Figure 1: Diagnostic decision tree for distinguishing 2-fluoro-pyridine derivatives from common regioisomers.
Experimental Protocol: F qNMR Quantification
This self-validating protocol ensures accuracy within
Materials
-
Analyte: ~10-15 mg of 2-fluoro-4-methylpyridine derivative.[1][3][5]
-
Internal Standard (IS):
-Trifluorotoluene ( -63.7 ppm) or 1,3,5-Trifluorobenzene ( -108 ppm).[1] Note: Ensure IS peak does not overlap with analyte. -
Solvent: CDCl
(0.6 mL). -
Relaxation Agent: Cr(acac)
(optional, reduces T1 relaxation time).
Step-by-Step Workflow
-
Gravimetric Prep: Weigh the analyte (
) and Internal Standard ( ) into the same vial using a 5-digit analytical balance. Precision here dictates final accuracy. -
Solvation: Dissolve in 0.6 mL CDCl
. Ensure complete homogeneity. -
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Spectral Width: 200 ppm (ensure full coverage).
-
Relaxation Delay (D1): Must be
(typically 10-20 seconds for F nuclei without relaxation agent). Crucial: Insufficient D1 is the #1 cause of integration errors.[1] -
Scans (NS): 32 or 64 (for S/N > 150).
-
-
Processing:
-
Phase correction: Manual (critical for accurate integration).
-
Baseline correction: Polynomial (ABS).
-
Integration: Set IS integral to calibrated value.
-
-
Calculation:
Where =Integral, =Number of F atoms, =Molecular Weight, =Mass, =Purity of IS.[2][7]
References
-
PubChem. 2-Fluoro-4-methylpyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for substituent effects).
-
Rosen, M. et al. (2017).[1] Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.[1] Available at: [Link]
-
Vasiliev, A. (2017).[1] NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 2(111). Available at: [Link]
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Navigating the Quality Landscape of Pyridine-Based Research Chemicals: A Comparative Guide to Certificates of Analysis for CAS 1824459-89-3 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical research, the quality and purity of starting materials are paramount. A well-defined chemical entity is the bedrock of reproducible and reliable experimental results. The Certificate of Analysis (COA) is the primary document that attests to the quality of a chemical, providing a critical set of data for the discerning scientist. This guide delves into the COA specifications for CAS 1824459-89-3 (4-Ethynyl-2-fluoro-3-methylpyridine) , a substituted pyridine derivative of interest in medicinal chemistry, and objectively compares it with a structurally related alternative, 2-Ethynylpyridine (CAS 1945-84-2) . Understanding the nuances of their respective COAs can significantly impact experimental outcomes and the progression of research projects.[1][2]
Substituted pyridines are crucial scaffolds in the development of new drugs due to their presence in numerous biologically active molecules.[1][2][3][4] The introduction of fluorine and ethynyl groups, as seen in CAS 1824459-89-3, can modulate a compound's metabolic stability, binding affinity, and overall pharmacological profile.[5] Therefore, ensuring the precise identity and purity of such molecules is not merely a matter of good practice but a fundamental requirement for scientific integrity.
The Anatomy of a Certificate of Analysis: Key Quality Attributes
A Certificate of Analysis is more than just a document; it is a declaration of a product's quality, detailing the tests performed and the results obtained for a specific batch. For complex organic molecules like substituted pyridines, the following parameters are of utmost importance:
-
Identity: Confirms that the compound is indeed what it purports to be. This is typically established using a combination of spectroscopic techniques.
-
Purity: Quantifies the percentage of the desired compound in the sample. High purity is crucial to avoid the interference of unknown substances in experimental assays.[6]
-
Appearance: A simple yet informative physical description of the material.
-
Solubility: Provides practical information for preparing solutions for various applications.
-
Residual Solvents: Identifies and quantifies any solvents remaining from the synthesis and purification processes, which could be toxic or interfere with reactions.
-
Water Content: Water can affect the stability and reactivity of a compound.
Comparative Analysis of COA Specifications
While a publicly available, complete Certificate of Analysis for CAS 1824459-89-3 is not readily found, we can construct a representative COA based on typical specifications for high-purity research chemicals of this class. This allows for a meaningful comparison with a known alternative, 2-Ethynylpyridine.
Table 1: Comparison of Representative COA Specifications
| Parameter | CAS 1824459-89-3 (4-Ethynyl-2-fluoro-3-methylpyridine) (Representative) | CAS 1945-84-2 (2-Ethynylpyridine) (Typical) | Significance for Researchers |
| Appearance | White to off-white solid | Light yellow to brown liquid or solid | A deviation from the expected appearance can indicate degradation or the presence of impurities. |
| Purity (by HPLC) | ≥98.0% | ≥98%[7][8] | High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of small molecules.[9][10] A purity of ≥98% is generally considered acceptable for most research applications, minimizing the risk of off-target effects from impurities.[6] |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms.[11][12][13] Any unexpected signals could indicate impurities or structural isomers. |
| Identity (by Mass Spec) | Conforms to structure | Conforms to structure | Mass spectrometry (MS) confirms the molecular weight of the compound, providing further evidence of its identity.[14][15][16] |
| Solubility | Soluble in DMSO, Methanol | Soluble in common organic solvents | Crucial for designing experiments, ensuring the compound can be effectively delivered in the chosen solvent system without precipitation. |
| Water Content (by KF) | ≤0.5% | Not typically specified for this alternative | Karl Fischer titration is a precise method for quantifying water content. Low water content is important for moisture-sensitive reactions. |
| Residual Solvents (by GC) | ≤0.5% (total) | Not typically specified for this alternative | Gas chromatography (GC) is used to detect and quantify volatile organic compounds.[10] Limiting residual solvents is important to avoid unwanted side reactions or cellular toxicity. |
The "Why" Behind the Methods: A Deeper Dive into Analytical Techniques
The choice of analytical methods on a COA is not arbitrary; each technique provides a unique and complementary piece of the quality puzzle.
Experimental Workflow for Quality Control of Substituted Pyridines
Caption: A typical workflow for the quality control analysis of a research chemical.
¹H NMR Spectroscopy: This technique exploits the magnetic properties of hydrogen nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, we can observe how the hydrogen atoms in the molecule respond. The resulting spectrum provides information about the chemical environment of each proton, allowing for structural elucidation and confirmation. For a molecule like 4-Ethynyl-2-fluoro-3-methylpyridine, ¹H NMR would confirm the presence and relative positions of the methyl group, the aromatic protons, and the acetylenic proton.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique.[9][17] The sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material. Different components of the mixture travel through the column at different speeds, allowing for their separation and quantification. For purity analysis, the area under the peak corresponding to the main compound is compared to the total area of all peaks to calculate the percentage purity.
Mass Spectrometry (MS): In its simplest form, mass spectrometry involves ionizing a molecule and then measuring its mass-to-charge ratio. This provides a direct measurement of the molecular weight of the compound, which is a fundamental property. High-resolution mass spectrometry can provide the elemental composition, further confirming the identity of the molecule.
Performance Implications: Why the COA Matters in the Lab
The data presented on a COA has direct implications for the performance and interpretation of experiments.
-
Purity and Biological Assays: In drug discovery, even small amounts of highly active impurities can lead to false positives or misleading structure-activity relationship (SAR) data. A compound with 95% purity might contain 5% of an impurity that is 100 times more potent, completely skewing the results.[18][19]
-
Identity and Synthetic Chemistry: Using a misidentified starting material will inevitably lead to the synthesis of the wrong compound, wasting valuable time and resources. The detailed structural information from NMR is crucial for confirming the correct starting material.
-
Residual Solvents and Catalysis: Certain residual solvents can poison catalysts or participate in unwanted side reactions. For example, a residual amine solvent could interfere with a planned acid-catalyzed reaction.
Signaling Pathway Visualization (Illustrative Example)
While not directly related to the COA, understanding the potential biological target of a research chemical is often the end goal. Substituted pyridines are known to interact with a variety of biological targets, including kinases. The following diagram illustrates a generic kinase signaling pathway that such a compound might inhibit.
Caption: A simplified kinase signaling pathway potentially targeted by pyridine derivatives.
Conclusion: The COA as a Cornerstone of Quality Research
The Certificate of Analysis is an indispensable tool for any scientist working with chemical compounds. It provides the necessary assurance of a product's identity and purity, which are fundamental to the reliability and reproducibility of scientific research. While a specific, publicly available COA for CAS 1824459-89-3 was not found, this guide has provided a framework for understanding the key quality parameters and analytical techniques involved in its quality control, using a representative example for comparison. By carefully scrutinizing the COA of all research chemicals, scientists can build a solid foundation for their experimental work, ultimately accelerating the pace of discovery.
References
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved February 15, 2026, from [Link]
-
The mass spectra of some naturally occurring oxygen heterocycles and related compounds. (n.d.). CSIRO Publishing. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (n.d.). Defense Technical Information Center. Retrieved February 15, 2026, from [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Mass spectrometry of heterocyclic compounds. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 15, 2026, from [Link]
-
Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. (2023, May 26). LCGC International. Retrieved February 15, 2026, from [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved February 15, 2026, from [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved February 15, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved February 15, 2026, from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (2022, May 23). Brewer Science Blog. Retrieved February 15, 2026, from [Link]
-
Fast HPLC Analysis of Three Antitumor Drugs in Pharmaceutical Dosages. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
The Importance of Purity in Chemistry. (n.d.). Moravek. Retrieved February 15, 2026, from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
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Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025, October 23). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 5-Ethynyl-2-fluoro-4-methylpyridine
This document provides a detailed procedural guide for the safe handling and disposal of 5-Ethynyl-2-fluoro-4-methylpyridine. As a substituted pyridine derivative, this compound requires careful management to ensure laboratory safety and environmental compliance. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed to provide researchers, scientists, and drug development professionals with the essential information for responsible disposal.
Disclaimer: This guide is intended for informational purposes and is based on the chemical properties of analogous pyridine, fluorinated, and ethynyl compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the specific SDS provided by your chemical supplier and your institution's Environmental Health & Safety (EHS) department before handling or disposing of this compound. [1][2] Regulations may vary by location.
Immediate Safety Assessment and Hazard Identification
Before any handling or disposal, a thorough understanding of the potential hazards is critical. This compound combines several functional groups, each contributing to its overall hazard profile. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about the chemical hazards in their workplace.[2][3][4]
Based on related compounds, the anticipated hazards are summarized below.
| Hazard Class | Anticipated Risk | Rationale and Causality |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[5][6][7] | Pyridine and its derivatives are known for their toxicity.[8][9] The presence of a fluoro- group can also enhance biological activity and potential toxicity. |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage.[10][11][12] | Fluorinated pyridines and other pyridine derivatives are often classified as irritants.[12][13] Direct contact can lead to chemical burns.[14] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[10][11] | Handling the solid form can generate dust, and many organic compounds have sufficient vapor pressure to pose an inhalation risk. |
| Flammability | Flammable solid or liquid, potentially with a low flash point.[5][10] | Pyridine itself is a flammable liquid.[5] While this specific compound is a solid, it should be kept away from heat and ignition sources.[10][15] |
| Reactivity | Reacts with strong oxidizing agents and strong acids.[16][17] | The pyridine ring and ethynyl group can be reactive. Incompatible materials must be strictly segregated during storage and disposal.[16] |
Personal Protective Equipment (PPE) Protocol
To mitigate exposure risks, all handling and disposal procedures must be conducted while wearing appropriate PPE. The OSHA Laboratory Standard requires employers to define criteria for PPE use.[3][4]
| PPE Item | Specification | Purpose and Justification |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 or EN166 standards.[8][12] | To protect eyes from splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[8] | Nitrile gloves may offer insufficient protection against pyridine derivatives; always check manufacturer compatibility charts.[16] Dispose of contaminated gloves as hazardous waste.[18] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[5] | To protect skin from contamination and in case of fire. Contaminated clothing should be removed immediately and decontaminated before reuse.[5][11] |
| Respiratory Protection | Use exclusively within a certified chemical fume hood.[1][16] | To prevent inhalation of dust or vapors. A respirator may be required for spill cleanup or if a fume hood is not available.[12] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[19][20] All materials containing this compound must be treated as hazardous waste.[8][9]
Step 1: Waste Segregation
Immediately upon generation, segregate all waste contaminated with this compound. This includes:
-
Pure Compound and Solutions: Any remaining solid compound or solutions.
-
Contaminated Labware: Pipette tips, chromatography columns, and glassware.
-
Contaminated PPE: Used gloves, absorbent pads from spills, etc.
Causality: Proper segregation is crucial to prevent accidental mixing with incompatible chemicals, such as strong oxidizers or acids, which could lead to a violent reaction.[17]
Step 2: Container Selection and Labeling
-
Container: Use a designated, sealable, and chemically compatible hazardous waste container.[1] The container must be in good condition and leak-proof.
-
Labeling: Clearly label the container with the words "Hazardous Waste".[1] The label must also include the full chemical name: "this compound" and list all known hazards (e.g., Toxic, Flammable).[1] Attach the label as soon as the first waste is added.[16]
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1]
-
Safety: The storage area must be away from heat, direct sunlight, and sources of ignition.[1][7][16] Ensure it is segregated from incompatible materials.[16]
-
Container Management: Keep the waste container sealed unless actively adding waste. Inspect it regularly for leaks or degradation.
Step 4: Arranging Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or in regular trash.[1] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[21]
-
Disposal Method: The likely disposal method for this type of compound is high-temperature incineration in a facility permitted to handle hazardous chemical waste.[9][18] This method ensures the complete destruction of the hazardous material.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wearing the full PPE detailed in Section 2, absorb the spill with an inert, non-combustible material like vermiculite or sand.[8]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.[5][13]
-
Place the collected waste into a labeled hazardous waste container for disposal.[16]
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Available at: [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
EPA Hazardous Waste Management. (2024). Axonator. Available at: [Link]
-
Understanding the Hazards and Safe Handling of 3-Ethynylpyridine. (n.d.). Angene Chemical. Available at: [Link]
-
Pyridine Standard Operating Procedure. (n.d.). Washington State University. Available at: [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]
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The OSHA Laboratory Standard. (2020). Lab Manager. Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Available at: [Link]
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Safety Data Sheet - 5-Ethynyl-2'-deoxyuridine (EdU). (2016). Carl ROTH. Available at: [Link]
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Regulatory and Guidance Information by Topic: Waste. (2025). U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
40 CFR Part 260 -- Hazardous Waste Management System: General. (n.d.). eCFR :: 40 CFR Part 260. Available at: [Link]
-
Safety Data Sheet - PYRIDINE. (n.d.). ChemSupply Australia. Available at: [Link]
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Laboratory Safety Chemical Hygiene Plan (CHP). (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Hazard Substance Fact Sheet - Pyridine. (n.d.). New Jersey Department of Health. Available at: [Link]
-
5-Ethynyl-2-fluoropyridine. (n.d.). PubChem. Available at: [Link]
-
MSDS of 2-Fluoro-4-methylpyridine-5-boronic acid. (2013). Capot Chemical. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
